molecular formula C8H6FNO4 B2387812 4-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 1079991-68-6

4-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B2387812
CAS No.: 1079991-68-6
M. Wt: 199.137
InChI Key: MLCPINGKKONVKT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.137. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-methyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPINGKKONVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-3-nitrobenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique trifunctionalized structure, featuring a carboxylic acid, a fluorine atom, and a nitro group on a toluene backbone, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, and its potential applications in drug discovery, grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

4-Fluoro-2-methyl-3-nitrobenzoic acid is a solid, crystalline compound at room temperature. The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly enhance metabolic stability and binding affinity of derivative compounds. The nitro group, an electron-withdrawing moiety, can be readily reduced to an amino group, providing a key functional handle for further chemical modifications. The carboxylic acid group serves as a versatile anchor for forming amides, esters, and other derivatives.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-2-methyl-3-nitrobenzoic acid

PropertyValueSource
CAS Number 1079991-68-6[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Physical Form Solid
Boiling Point 352.9 ± 42.0 °C at 760 mmHg

Chemical Structure:

The chemical structure of 4-Fluoro-2-methyl-3-nitrobenzoic acid is depicted below:

Caption: 2D Chemical Structure of 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Synthesis and Reaction Mechanisms

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from the commercially available m-fluorotoluene, as outlined in the workflow diagram below.

SynthesisWorkflow cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions cluster_reagents3 Reagents & Conditions start m-Fluorotoluene step1 Friedel-Crafts Acylation start->step1 intermediate1 4-Fluoro-2-methylacetophenone step1->intermediate1 reagent1 Acetyl chloride, AlCl3 step2 Oxidation intermediate1->step2 intermediate2 4-Fluoro-2-methylbenzoic acid step2->intermediate2 reagent2 e.g., KMnO4 or NaOCl step3 Nitration intermediate2->step3 product 4-Fluoro-2-methyl-3-nitrobenzoic acid step3->product reagent3 HNO3, H2SO4

Caption: Proposed synthetic workflow for 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic acid

A plausible route to the precursor, 4-fluoro-2-methylbenzoic acid, involves the Friedel-Crafts acylation of m-fluorotoluene followed by oxidation. A patent describes a method starting from m-fluorotoluene and trihaloacetyl chloride[2].

Step 2: Nitration of 4-Fluoro-2-methylbenzoic acid

The nitration of the benzene ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of the nitration is directed by the existing substituents on the ring. The methyl group is an ortho-, para-director, while the carboxylic acid and the fluorine atom are meta-directors (with the fluorine also having a deactivating effect). The position of the incoming nitro group at the 3-position is a result of the complex interplay of these directing effects.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylbenzoic acid (1 equivalent).

  • Acidic Medium: Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) to the flask while cooling in an ice bath to maintain a temperature below 10°C. Stir until the starting material is completely dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of 4-fluoro-2-methylbenzoic acid, ensuring the temperature does not exceed 10-15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-fluoro-2-methyl-3-nitrobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluoro and nitro groups makes 4-fluoro-2-methyl-3-nitrobenzoic acid a particularly interesting building block.

Role as a Versatile Synthetic Intermediate

The functional groups on 4-fluoro-2-methyl-3-nitrobenzoic acid can be selectively manipulated to introduce a variety of other functionalities, making it a versatile scaffold in combinatorial chemistry and library synthesis.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to form amides, sulfonamides, or participate in the formation of heterocyclic rings.

  • Carboxylic Acid Derivatization: The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for the attachment of this fragment to other molecules of interest.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can potentially undergo nucleophilic aromatic substitution, although this is less facile than in more activated systems.

Potential Therapeutic Applications of Derivatives

While specific drugs derived directly from 4-fluoro-2-methyl-3-nitrobenzoic acid are not prominently documented, the structural motifs it enables are found in various classes of therapeutic agents. For instance, related fluoronitrobenzoic acids are used in the synthesis of compounds with potential antitubercular and anticancer activities[3][4]. The introduction of a fluorine atom into a drug candidate can improve its metabolic stability, bioavailability, and binding affinity to its target protein.

cluster_core 4-Fluoro-2-methyl-3-nitrobenzoic acid cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core Core Scaffold Mod1 Reduction of Nitro Group (-> Amine) Core->Mod1 versatility Mod2 Carboxylic Acid Derivatization (-> Amide, Ester) Core->Mod2 Mod3 Potential Nucleophilic Aromatic Substitution Core->Mod3 App1 Anticancer Agents Mod1->App1 App2 Anti-infective Agents Mod1->App2 Mod2->App1 App3 CNS-active Agents Mod2->App3 App4 And others... Mod3->App4

Caption: The role of 4-Fluoro-2-methyl-3-nitrobenzoic acid as a versatile scaffold in drug discovery.

Safety and Handling

As a nitro-containing aromatic compound, 4-fluoro-2-methyl-3-nitrobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed, and can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

4-Fluoro-2-methyl-3-nitrobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a rich platform for the generation of diverse molecular libraries and the development of novel drug candidates. While detailed synthetic and application data for this specific isomer are not abundant in the public domain, its chemical nature suggests significant potential for its use in the discovery of new therapeutics. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in drug development.

References

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chem. Eur. J., 22(40), 14233-14241.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Ozerskaya, A. V., Postnikov, P. S., Yusubov, M. S., & Zhdankin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125.
  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 16986-17000.
  • Li, Y., et al. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 30(11), 2345.
  • Khan, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-190.
  • Michalska, D., & Wysokinski, R. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of molecular structure, 792, 125-134.
  • PubMed. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Available from: [Link]

Sources

Technical Whitepaper: Safety Profiling, Structural Causality, and Synthetic Applications of 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and integrin antagonists. This technical guide provides an in-depth analysis of its physicochemical properties, critical safety data (SDS) for laboratory handling, and a field-proven synthetic protocol for its integration into drug discovery workflows.

Physicochemical Profiling & Structural Causality

The utility of 4-fluoro-2-methyl-3-nitrobenzoic acid[1] stems from its precise substitution pattern, which imparts unique electronic and steric properties to the molecule. Understanding the causality behind these structural features is critical for rational drug design:

  • C4-Fluorine: The incorporation of a fluorine atom increases the lipophilicity of the resulting scaffold while blocking oxidative metabolism (e.g., by CYP450 enzymes) at the para-position relative to the nitro group.

  • C2-Methyl (The Ortho Effect): The methyl group situated ortho to the carboxylic acid induces a significant steric clash. This forces the carboxylate group to twist out of the aromatic plane[2]. This "ortho effect" increases the acidity of the benzoic acid by destabilizing the planar resonance of the undissociated acid. Furthermore, it pre-organizes the molecule into a 3D conformation that can reduce planar stacking and enhance binding affinity in deep, non-planar protein pockets.

  • C3-Nitro Group: Acting as a strong electron-withdrawing group, the nitro moiety further lowers the pKa of the acid. More importantly, it serves as a masked amine. Post-coupling, the nitro group can be reduced (via Pd/C hydrogenation or Fe/NH4Cl) to an aniline, providing a nucleophilic handle for subsequent hinge-binding motifs.

Hazard Identification & Safety Data (SDS)

Handling 4-fluoro-2-methyl-3-nitrobenzoic acid requires strict adherence to Safety Data Sheet (SDS) guidelines due to the inherent reactivity of fluorinated nitroaromatics[3]. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant and systemic toxicant if ingested[4].

Table 1: GHS Classification and Quantitative Hazard Data
ParameterData / Classification
CAS Number 1079991-68-6[1]
Molecular Weight 199.14 g/mol [5]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[4]
Required PPE N95 Dust Mask, Nitrile Gloves (double-layer recommended), Chemical Safety Goggles, Lab Coat.[6]
Engineering Controls Must be handled inside a certified chemical fume hood to prevent inhalation of fine crystalline dust.

Causality of Hazards: Nitroaromatic compounds can absorb through the epidermis and potentially cause sensitization or methemoglobinemia upon systemic exposure. The fluoro-acid moiety is highly irritating to the mucous membranes of the respiratory tract and eyes, necessitating the strict P261 and P305 protocols[4].

Experimental Protocol: Safe Handling & Synthetic Integration

To demonstrate the practical application of this building block, the following is a self-validating protocol for an amide coupling reaction. Due to the steric hindrance caused by the ortho-methyl group[2], standard coupling reagents (like EDC/HOBt) often yield sluggish kinetics. Therefore, the highly efficient uronium-based coupling reagent, HATU, is mandated.

Workflow: HATU-Mediated Amide Coupling
  • Step 1: Preparation & Safety Verification Ensure the fume hood sash is lowered to the appropriate operational height. Weigh 4-fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv, e.g., 1.0 mmol, 199.1 mg) and HATU (1.2 equiv, 1.2 mmol, 456 mg) into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Step 2: Carboxyl Activation Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 523 µL) dropwise. Causality: DIPEA deprotonates the sterically hindered carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. This forms the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate. The solution will typically turn a deep yellow/orange, visually validating the activation.

  • Step 3: Amine Addition After 15 minutes of activation, add the desired primary amine (1.1 equiv, 1.1 mmol) either neat or dissolved in 1 mL of DMF. Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Step 4: Self-Validating Aqueous Workup Quench the reaction by adding 10 mL of deionized water, which precipitates the highly hydrophobic amide product or forces it into the organic phase during extraction. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with:

    • 1N HCl (10 mL): Protonates and removes unreacted amine and DIPEA into the aqueous layer.

    • Saturated NaHCO3 (10 mL): Deprotonates and removes any unreacted starting carboxylic acid.

    • Brine (10 mL): Removes residual water from the organic phase. Self-Validation: If the starting materials were successfully removed, the organic layer, once dried over Na2SO4 and concentrated, will yield the pure amide product without acid/amine contamination.

  • Step 5: Hazardous Waste Disposal Segregate the DMF/aqueous washings into a designated halogenated/aqueous hazardous waste carboy, as DMF poses aquatic toxicity risks and must not be disposed of down the drain.

Process Visualization

G A 4-Fluoro-2-methyl- 3-nitrobenzoic acid B Hazard Mitigation (Fume Hood, PPE) A->B H302, H315 H319, H335 C Carboxyl Activation (HATU, DIPEA) B->C Safe Handling D Amide Coupling (Primary Amine) C->D Active Ester E Aqueous Workup & Waste Segregation D->E Quench & Extract

Workflow integrating safety protocols with the synthetic amide coupling of CAS 1079991-68-6.

References

  • [1] American Elements. "4-Fluoro-2-methyl-3-nitrobenzoic acid | CAS 1079991-68-6".[Link]

  • [6] ChemSrc. "4-Fluoro-3-nitrobenzoic acid | CAS#:453-71-4".[Link]

  • [2] ResearchGate. "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones".[Link]

Sources

4-Fluoro-2-methyl-3-nitrobenzoic acid melting point and density values

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Profiling of 4-Fluoro-2-methyl-3-nitrobenzoic Acid: Physical Properties & Characterization Protocols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and QC Scientists

Executive Summary

4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) is a specialized fluorinated building block utilized in the synthesis of polycyclic pharmaceutical scaffolds, particularly benzimidazoles and quinazolinones. Unlike common commodity chemicals, this specific regioisomer lacks extensive pharmacopeial monographs in the open literature.

This guide addresses the critical data gap regarding its physical properties. It provides predicted physicochemical values derived from computational models, benchmarks them against experimentally verified structural analogs, and establishes standardized protocols for in-house determination of melting point (MP) and density. This approach ensures that drug development professionals can validate raw material identity and purity with high confidence.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental values are often proprietary to specific synthesis campaigns. The table below synthesizes computational predictions with experimental benchmarks from direct structural analogs to establish a valid working range.

Table 1: Physical Properties & Analog Benchmarking
PropertyValue (Target: 4-Fluoro-2-methyl-3-nitrobenzoic acid)Source / ConfidenceAnalog Benchmark (Context)
CAS Number 1079991-68-6 RegistryN/A
Molecular Formula C₈H₆FNO₄Exact Mass: 199.03N/A
Density 1.48 ± 0.06 g/cm³ Predicted (ACD/Labs)4-Fluoro-3-nitrobenzoic acid: ~1.51 g/cm³ (Lit.)
Melting Point ~140 – 175 °C (Estimated Range)Derived from Analogs Precursor (4-Fluoro-2-methylbenzoic acid): 168–172 °C Desmethyl Analog (4-Fluoro-3-nitrobenzoic acid): 123–126 °C
Boiling Point 352.9 ± 42.0 °CPredicted (760 mmHg)Note: Likely to decompose/sublime before boiling.
pKa ~3.2 ± 0.1Predicted (Acidic)Benzoic acid: 4.2 (Nitro/Fluoro groups increase acidity)
Appearance Off-white to pale yellow solidObservationNitro-aromatics often exhibit yellow coloration.

Technical Insight: The introduction of the nitro group at the 3-position, adjacent to the 2-methyl group, creates significant steric strain . While the precursor melts at ~170°C, this steric crowding often disrupts crystal packing, potentially lowering the melting point compared to its 5-nitro isomer. However, the increased molecular weight counteracts this. Researchers should anticipate a melting event between 140°C and 175°C and distinguish it from the 5-nitro isomer (often formed as a byproduct).

Synthetic Context & Impurity Logic

Understanding the synthesis is required to interpret physical property deviations. The compound is typically synthesized via the nitration of 4-fluoro-2-methylbenzoic acid. This electrophilic aromatic substitution is directed by the existing substituents, leading to a mixture of regioisomers.

  • Ortho-effect: The fluorine atom directs ortho/para, while the methyl group directs ortho/para. The carboxylic acid is meta-directing.

  • Critical Impurity: The 5-nitro isomer is the primary thermodynamic competitor.

Figure 1: Synthesis & Purification Workflow

SynthesisWorkflow Figure 1: Nitration workflow highlighting the origin of isomeric impurities. Start 4-Fluoro-2-methylbenzoic acid (CAS 321-21-1) Reaction Electrophilic Aromatic Substitution (< 10°C) Start->Reaction Reagent Nitration Agent (HNO3 / H2SO4) Reagent->Reaction Crude Crude Mixture (3-Nitro & 5-Nitro Isomers) Reaction->Crude Quench on Ice Purification Fractional Recrystallization (Solvent: EtOH/Water) Crude->Purification Target Target: 3-Nitro Isomer (CAS 1079991-68-6) Purification->Target Precipitate (Major) Byproduct Byproduct: 5-Nitro Isomer Purification->Byproduct Filtrate (Minor)

Experimental Determination Protocols

Since exact literature values are scarce, the following self-validating protocols are recommended for incoming raw material characterization.

Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)

Why DSC? Capillary methods rely on visual detection, which is subjective for nitro-compounds that may decompose or sublime near their melting point. DSC provides a thermodynamic onset temperature, distinguishing true melting from decomposition.

  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Reference: Use an empty crimped aluminum pan.

  • Method:

    • Equilibrate at 40°C.

    • Ramp at 10°C/min to 200°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Identify the endothermic peak.

    • Onset Temperature (

      
      ):  Reported as the melting point.
      
    • Peak Maximum: Used for purity estimation.

    • Note: An exothermic event immediately following the melt indicates thermal decomposition (typical for nitro-aromatics).

Protocol B: Density via Gas Pycnometry

Why Pycnometry? Traditional liquid displacement (Archimedes) is unsuitable for fine powders due to solubility and trapped air. Helium gas pycnometry measures skeletal density with high precision.

  • Calibration: Calibrate the cell volume using a certified steel sphere of known volume.

  • Loading: Fill the sample cup (~1 cm³) with the dry powder. Record mass to 0.1 mg.

  • Purge: Perform 10 purge cycles with Helium to remove moisture and volatiles.

  • Measurement:

    • Pressurize the sample chamber (

      
      ).
      
    • Expand gas into the reference volume (

      
      ).
      
    • Calculate volume using Boyle’s Law:

      
      .
      
  • Calculation:

    
    .
    
  • Acceptance: The result should align with the predicted 1.48 ± 0.06 g/cm³ .

Applications in Drug Design

The 4-fluoro-2-methyl-3-nitro- moiety is a "privileged scaffold" modification.

  • Fluorine: Increases metabolic stability (blocks oxidation at the para-position) and lipophilicity.

  • Nitro Group: Serves as a latent amine. Reduction yields the aniline, which cyclizes with the adjacent carboxylic acid to form benzimidazoles or quinazolinones .

  • Methyl Group: Provides steric bulk that can lock the conformation of the drug molecule in the active site (atropisomerism potential).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53430695, 4-Fluoro-2-methyl-3-nitrobenzoic acid. Retrieved from [Link]

Supplier price for 4-Fluoro-2-methyl-3-nitrobenzoic acid research grade

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the supply chain, cost structure, and synthesis challenges of 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079991-68-6) .

Grade: Research Grade (>95% HPLC) | CAS: 1079991-68-6

Executive Summary

For researchers in medicinal chemistry, 4-Fluoro-2-methyl-3-nitrobenzoic acid represents a "privileged scaffold" used to introduce specific steric and electronic constraints into kinase inhibitors and benzimidazole-based therapeutics. Unlike its commodity analog (4-fluoro-3-nitrobenzoic acid), the 2-methyl variant commands a significant price premium—often 500% to 1,000% higher —due to severe regiochemical challenges during synthesis.

This guide details the "Steric Premium" driving its cost, provides a self-validating Quality Control (QC) protocol, and outlines a tiered sourcing strategy to navigate its volatile availability.

Chemical Profile & Significance

This compound is not merely a building block; it is a regio-defined core designed to lock molecular conformation.

FeatureSpecificationImpact on Research
CAS Number 1079991-68-6 CRITICAL: Do not confuse with the cheaper des-methyl analog (CAS 453-71-4).
Molecular Weight 199.14 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
Key Substituents -F (C4), -Me (C2), -NO2 (C3)The "Sandwich" Effect: The C3-nitro group is sterically crowded between C2-Me and C4-F, forcing the nitro group out of planarity. This unique geometry is often the key to selectivity in protein binding pockets.
Solubility DMSO, MethanolPoor water solubility requires organic co-solvents for biological assays.
Medicinal Chemistry Utility
  • Kinase Inhibition: The 2-methyl group restricts rotation of the phenyl ring when bound to a hinge region, reducing the entropic penalty of binding.

  • Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization yields 4-fluoro-7-methylbenzimidazoles, a scaffold found in next-generation anti-infectives.

The "Steric Premium": Synthesis & Cost Analysis

The high market price (typically


400 per gram  for custom synthesis vs. $30 for the non-methylated analog) is directly linked to the difficulty of placing the nitro group at position 3.
Mechanism of Cost Escalation

In standard electrophilic aromatic substitution (Nitration), the directing groups compete.

  • The Problem: The starting material, 4-fluoro-2-methylbenzoic acid, has two strong directing groups.

    • -F (Para/Ortho): Directs to C3 and C5 .

    • -Me (Para/Ortho): Directs to C3 and C5 .

  • The Conflict: While electronic effects favor both C3 and C5, steric hindrance heavily penalizes C3. The C3 position is "sandwiched" between the Methyl and Fluoro groups. Consequently, the reaction naturally produces the C5-nitro isomer as the major product (>80%), leaving the target C3-nitro isomer as a minor impurity (<20%) that requires expensive chromatographic separation.

Synthesis Flow & Yield Loss Visualization

The following diagram illustrates the regiochemical competition that drives the price up.

G Start Starting Material 4-Fluoro-2-methylbenzoic acid Reagents Nitration (HNO3 / H2SO4) Start->Reagents Major MAJOR Product (Low Value) 5-Nitro Isomer (Sterically Unhindered) Reagents->Major  ~80% Yield (Favored Path) Target TARGET Product (High Cost) 3-Nitro Isomer (Sterically Crowded) Reagents->Target  ~20% Yield (Restricted Path) Waste Purification Loss (Silica Chromatography) Major->Waste Discarded Target->Waste Separation Cost

Figure 1: The Regiochemical Bottleneck. The high cost arises from the low yield of the target 3-nitro isomer due to steric crowding, necessitating extensive purification.

Market Analysis & Price Benchmarks

Due to the synthesis challenges described above, this compound is rarely a "stock" item. It operates in a Tier 2 (Specialty) market.

Supplier TierTypical Pack SizeEstimated Price Range (USD)Lead Time
Tier 1: Global Catalog (Sigma, Fisher)N/AInquire / Custom Quote 4-8 Weeks
Tier 2: Building Block Specialists (Enamine, Combi-Blocks)250mg - 1g$150 - $350 / g 1-2 Weeks
Tier 3: Asian CMOs (BLD Pharm, ChemScene)1g - 10g$80 - $200 / g 2-3 Weeks

Buying Advice:

  • Avoid "Too Good to Be True" Prices: If a vendor offers this for <$50/g, they are likely selling the 5-nitro isomer or the des-methyl analog. Always request a COA with H-NMR integration data before purchase.

  • Bulk vs. Batch: Prices drop precipitously at the >10g scale because the purification overhead is amortized. If you need >2g over the course of a project, buy 10g upfront.

Self-Validating Quality Control (QC) Protocol

Because isomer contamination is the primary risk, a standard melting point test is insufficient. You must validate the regiochemistry .

Protocol: Isomer Verification via 1H-NMR

Objective: Distinguish the target (3-nitro) from the major impurity (5-nitro).

  • Solvent: Dissolve 5-10 mg in DMSO-d6.

  • Acquisition: Standard proton scan (400 MHz or higher).

  • Analysis Logic:

    • Target (3-Nitro): The aromatic protons at C5 and C6 are adjacent (ortho-coupling). Look for two doublets with a coupling constant (

      
      ) of ~8.0 - 9.0 Hz .
      
    • Impurity (5-Nitro): The aromatic protons are at C3 and C6 (para to each other). Look for two singlets (or weak para-coupling,

      
      ).
      
  • Acceptance Criteria:

    • Purity: >95% by integration.

    • Regio-purity: No visible singlets in the aromatic region.

Sourcing Strategy

To procure this material efficiently:

  • Search by CAS (1079991-68-6): Do not search by name alone, as nomenclature variations (e.g., "2-methyl-4-fluoro...") often lead to wrong isomers.

  • Verify Stock: Many vendors list this as "virtual stock." Email them: "Do you have Lot # [X] physically on the shelf, and can you send the H-NMR for that specific lot?"

  • Preferred Vendors:

    • BLD Pharm: Often holds physical stock of fluorinated nitro-aromatics.

    • Combi-Blocks: Reliable for separating difficult isomers.

    • MilliporeSigma: Use for reference standards, though prices will be highest.

References

  • PubChem Compound Summary. (n.d.). 4-Fluoro-2-methyl-3-nitrobenzoic acid (CID 46884698). National Center for Biotechnology Information. Retrieved from [Link]

  • Swathantraiah, J., et al. (2022).[1] "Novel 1,2,5-trisubstituted benzimidazoles potentiate apoptosis...".[1] ACS Omega, 7, 46955–46971.[1] (Demonstrates utility of fluorinated nitrobenzoic precursors). DOI:

Sources

An In-depth Technical Guide to 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-3-nitrobenzoic acid, with the Chemical Abstracts Service (CAS) number 1079991-68-6, is a substituted aromatic carboxylic acid of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The interplay of these functional groups imparts distinct electronic and steric properties, influencing the molecule's reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, potential applications, and safety considerations for this compound, serving as a vital resource for professionals in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1079991-68-6[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1]
Physical Form White to yellow powder or crystals[2]
Purity Typically ≥95%[1]
Storage Temperature Room temperature, sealed in a dry environment or at 4°C[1][2]
Boiling Point 352.9 ± 42.0 °C at 760 mmHg (Predicted)[1]
InChI Key MLCPINGKKONVKT-UHFFFAOYSA-N[1][2]

Molecular Structure and Reactivity

The structure of 4-Fluoro-2-methyl-3-nitrobenzoic acid is characterized by the ortho-para directing methyl group and the meta-directing carboxylic acid and nitro groups. The fluorine atom, being highly electronegative, and the nitro group are strong electron-withdrawing groups, which significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: 2D structure of 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Postulated Synthesis Pathway

The synthesis could commence with 4-fluoro-2-methylbenzoic acid as the starting material. The nitration of this substrate would be the key step. Due to the directing effects of the existing substituents (the methyl group being ortho, para-directing and the carboxylic acid being meta-directing), the nitro group is expected to be introduced at the 3-position.

Synthesis_Pathway start 4-Fluoro-2-methylbenzoic Acid product 4-Fluoro-2-methyl-3-nitrobenzoic Acid start->product Nitration reagents Fuming HNO₃ / Oleum

Caption: Proposed synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be thoroughly evaluated and optimized by a qualified chemist before implementation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluoro-2-methylbenzoic acid.

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid and oleum to the flask via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectral Data (Predicted)

As experimental spectral data for 4-Fluoro-2-methyl-3-nitrobenzoic acid is not available in the public domain, predicted data can serve as a preliminary guide for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would likely display two doublets or a more complex splitting pattern due to the fluorine-proton coupling. The methyl protons would appear as a singlet.

¹³C NMR (Predicted): The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 199. Fragmentation would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, followed by the loss of carbon monoxide (-CO).

Potential Applications in Drug Discovery

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorine atom in 4-Fluoro-2-methyl-3-nitrobenzoic acid is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[4].

The structural motifs present in this molecule suggest its potential as a precursor for various classes of therapeutic agents:

  • Anti-inflammatory Agents: Fluorinated benzoic acids are key components of many non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The core structure of 4-Fluoro-2-methyl-3-nitrobenzoic acid could be elaborated to synthesize novel cyclooxygenase (COX) inhibitors.

  • Anticancer Agents: The nitroaromatic scaffold is found in some anticancer drugs. The nitro group can be reduced to an amino group, providing a handle for further derivatization to create compounds that target various cancer-related pathways[6].

  • Antimicrobial Agents: Benzimidazole derivatives, which can be synthesized from ortho-nitroanilines (obtainable from the reduction of dinitro compounds or amination of nitro-halo compounds), are known to possess a broad spectrum of antimicrobial activities[1]. The structural features of 4-Fluoro-2-methyl-3-nitrobenzoic acid make it a potential starting material for the synthesis of novel benzimidazole-based antimicrobials.

Potential_Applications Core 4-Fluoro-2-methyl-3-nitrobenzoic Acid App1 Anti-inflammatory Agents (e.g., COX inhibitors) Core->App1 App2 Anticancer Agents Core->App2 App3 Antimicrobial Agents (e.g., Benzimidazoles) Core->App3

Caption: Potential therapeutic applications of 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Safety and Handling

Based on the safety data provided by suppliers for 4-Fluoro-2-methyl-3-nitrobenzoic acid and related compounds, the following precautions should be observed[1][2]:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

4-Fluoro-2-methyl-3-nitrobenzoic acid is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. While a comprehensive dataset for this specific molecule is still emerging, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential role in drug discovery. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions and to conduct thorough characterization before its use in further research and development.

References

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. Available at: [Link]

  • Supporting Information. CDC Stacks. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

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Methodological & Application

Synthesis and Application of Hepatitis B Core Protein Modulators Derived from 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Engine of HBV Replication

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, affecting millions worldwide and leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] While current therapies, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication, they seldom lead to a functional cure due to the persistence of the covalently closed circular DNA (cccDNA) reservoir in infected hepatocytes.[1][3][4] This necessitates the development of novel therapeutic agents targeting different aspects of the viral lifecycle.

The HBV core protein (Cp) has emerged as a critical and promising target for direct-acting antivirals.[5][6] This multifunctional protein is central to the viral lifecycle, orchestrating the assembly of the viral capsid, which is essential for packaging the viral genome (pregenomic RNA, pgRNA), reverse transcription, and the establishment and maintenance of the cccDNA pool.[1][3][7][8]

Core protein allosteric modulators (CpAMs) are a novel class of small molecules that bind to the core protein, inducing conformational changes that disrupt its normal function.[3] These modulators can be broadly categorized into two classes:

  • Class I CpAMs accelerate capsid assembly, leading to the formation of empty, non-infectious capsids.[1]

  • Class II CpAMs cause the formation of aberrant, non-capsid polymers, effectively preventing the proper encapsidation of the viral genome.[1][2]

Both mechanisms ultimately inhibit the production of new infectious virions and have shown potential in reducing the cccDNA reservoir, offering hope for a functional cure.[3][7][9] This application note provides a detailed guide to the synthesis of a potent class of CpAMs utilizing 4-Fluoro-2-methyl-3-nitrobenzoic acid as a key starting material, along with protocols for their biological evaluation.

The Strategic Role of 4-Fluoro-2-methyl-3-nitrobenzoic Acid in CpAM Synthesis

4-Fluoro-2-methyl-3-nitrobenzoic acid is a versatile building block for the synthesis of various heterocyclic compounds. Its distinct functional groups—a carboxylic acid, a fluoro group, a methyl group, and a nitro group—offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around a core scaffold to optimize antiviral activity and pharmacokinetic properties. The strategic placement of the fluoro and nitro groups, in particular, influences the electronic properties of the molecule and provides handles for subsequent chemical transformations crucial for constructing the final CpAM pharmacophore.

Synthetic Protocol: A Step-by-Step Guide to a Novel CpAM

This section details the synthesis of a representative heteroaryldihydropyrimidine (HAP) based CpAM, a well-established class of HBV capsid assembly modulators.[3][5][10][11][12]

Step 1: Amide Coupling of 4-Fluoro-2-methyl-3-nitrobenzoic acid

The initial step involves the formation of an amide bond between 4-Fluoro-2-methyl-3-nitrobenzoic acid and a suitable amine partner. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

  • Reagents:

    • 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq)

    • Substituted aniline (e.g., 3,5-difluoroaniline) (1.1 eq)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-Fluoro-2-methyl-3-nitrobenzoic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the substituted aniline to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine, which is a key step for the subsequent cyclization reaction.

  • Reagents:

    • Amide intermediate from Step 1 (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • Suspend the amide intermediate and iron powder in the ethanol/water mixture.

    • Add ammonium chloride and heat the mixture to reflux (approximately 80-90 °C).

    • Stir vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the aniline intermediate, which is often used in the next step without further purification.

Step 3: Biginelli-type Cyclocondensation to form the Dihydropyrimidine Core

The final step is a multi-component reaction to construct the core dihydropyrimidine ring structure, a hallmark of many potent CpAMs.

  • Reagents:

    • Aniline intermediate from Step 2 (1.0 eq)

    • Substituted aldehyde (e.g., 2-chloro-4-fluorobenzaldehyde) (1.1 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.2 eq)

    • Catalytic amount of an acid (e.g., p-toluenesulfonic acid or HCl)

    • Ethanol or another suitable protic solvent

  • Procedure:

    • Dissolve the aniline intermediate, the substituted aldehyde, and the β-ketoester in ethanol.

    • Add a catalytic amount of the acid catalyst.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final CpAM product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Cyclocondensation A 4-Fluoro-2-methyl-3-nitrobenzoic acid B Amide Intermediate A->B Substituted Aniline, HATU, DIPEA C Aniline Intermediate B->C Fe, NH4Cl D Final CpAM Product C->D Aldehyde, β-ketoester, Acid catalyst

Caption: Synthetic scheme for a Hepatitis B Core Protein Allosteric Modulator.

Characterization of the Synthesized Compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify the positions of protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Protocols for Biological Evaluation

Once the CpAM is synthesized and characterized, its biological activity against HBV must be evaluated.

Protocol 1: HBV Replication Inhibition Assay

This assay determines the potency of the compound in inhibiting HBV DNA replication in a cell-based system.

  • Cell Line: HepG2.2.15 or HepAD38 cells, which are stable cell lines that constitutively produce HBV virions.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized CpAM. Include a positive control (e.g., Entecavir) and a vehicle control (e.g., DMSO).

    • Incubate the cells for 3-6 days.

    • Isolate the total intracellular DNA or the DNA from secreted virions in the cell culture supernatant.

    • Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).[13][14]

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HBV replication by 50%.

Protocol 2: Cytotoxicity Assay

It is crucial to ensure that the antiviral activity is not due to general toxicity to the host cells.

  • Cell Line: The same cell line used in the replication inhibition assay.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the same concentrations of the CpAM as in the replication assay.

    • After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay.[15]

    • Determine the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Protocol 3: Capsid Assembly Assay

This assay directly assesses the effect of the CpAM on the formation of HBV capsids.

  • Method: Native agarose gel electrophoresis followed by immunoblotting.[16][17]

  • Procedure:

    • Treat HBV-producing cells with the CpAM for a defined period.

    • Lyse the cells under non-denaturing conditions to preserve the integrity of the capsids.

    • Separate the cell lysates on a native agarose gel.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with an antibody specific for the HBV core protein.

    • Visualize the bands corresponding to intact capsids and any aberrant assembly products. Class I CpAMs will typically show an increase in the capsid band, while Class II modulators will show a smear or high-molecular-weight aggregates and a decrease in the normal capsid band.[16]

Diagram of the CpAM Mechanism of Action

CpAM_Mechanism cluster_normal Normal HBV Capsid Assembly cluster_cpam CpAM-Mediated Disruption Cp_dimer Core Protein Dimers Capsid Intact, Infectious Nucleocapsid Cp_dimer->Capsid Self-Assembly Aberrant Aberrant, Non-functional Capsids/Polymers Cp_dimer->Aberrant Mis-assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Capsid Encapsidation Replication Replication Capsid->Replication Leads to Replication CpAM CpAM CpAM->Cp_dimer Binds to No_Replication No_Replication Aberrant->No_Replication Inhibits Replication

Caption: Mechanism of action of Hepatitis B Core Protein Allosteric Modulators.

Expected Results and Data Interpretation

The successful synthesis and evaluation of a potent CpAM derived from 4-Fluoro-2-methyl-3-nitrobenzoic acid would yield the following results:

Parameter Expected Outcome Interpretation
EC₅₀ Low nanomolar to sub-micromolar range.High antiviral potency.
CC₅₀ High micromolar range.Low cytotoxicity to host cells.
Selectivity Index (SI) >100Favorable therapeutic window.
Capsid Assembly Assay Altered migration of core protein on a native gel (e.g., faster migrating empty capsids or high molecular weight smears).Direct evidence of targeting capsid assembly.

Conclusion

The strategic use of 4-Fluoro-2-methyl-3-nitrobenzoic acid provides a robust platform for the synthesis of novel Hepatitis B core protein modulators. The detailed protocols outlined in this application note offer a comprehensive guide for researchers in the field of antiviral drug discovery. By systematically synthesizing and evaluating these compounds, it is possible to identify lead candidates with potent anti-HBV activity and favorable safety profiles, contributing to the development of a functional cure for chronic Hepatitis B.

References

  • Zlotnick, A., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife, 7, e31473. Available at: [Link]

  • Huang, Q., et al. (2016). PRECLINICAL CHARACTERIZATION OF POTENT CORE PROTEIN ASSEMBLY MODULATORS FOR THE TREATMENT OF CHRONIC HEPATITIS B. NATAP. Available at: [Link]

  • Jilbert, A. R., et al. (2017). HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathogens, 13(9), e1006648. Available at: [Link]

  • Lomonosova, E., & Tavis, J. E. (2021). A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors. Journal of Virological Methods, 292, 114127. Available at: [Link]

  • Guo, J. T., et al. (2017). HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathogens, 13(9), e1006648. Available at: [Link]

  • Wang, X., et al. (2019). Heteroaryldihydropyrimidines Alter Capsid Assembly By Adjusting the Binding Affinity and Pattern of the Hepatitis B Virus Core Protein. Journal of Chemical Information and Modeling, 59(12), 5037-5047. Available at: [Link]

  • Katen, S. P., et al. (2018). Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket. Journal of Virology, 92(13), e00322-18. Available at: [Link]

  • Wang, X., et al. (2019). Heteroaryldihydropyrimidines Alter Capsid Assembly By Adjusting the Binding Affinity and Pattern of the Hepatitis B Virus Core Protein. Journal of Chemical Information and Modeling, 59(12), 5037-5047. Available at: [Link]

  • Lee, Y., et al. (2024). Preclinical characterization of a novel potent core protein assembly modulator for the treatment of chronic hepatitis B viral infection. Antiviral Research, 229, 105489. Available at: [Link]

  • Zlotnick, A., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife, 7. Available at: [Link]

  • Patsnap Synapse. (2024). What are HBV core protein modulators and how do they work?. Patsnap. Available at: [Link]

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  • Jilbert, A. R., et al. (2017). HBV core protein allosteric modulators differentially alter cccDNA biosynthesis from de novo infection and intracellular amplification pathways. PLoS Pathogens, 13(9). Available at: [Link]

  • Zlotnick, A., et al. (2018). Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife, 7. Available at: [Link]

  • Kasyanov, V., et al. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. International Journal of Molecular Sciences, 23(13), 6982. Available at: [Link]

  • Liu, H., et al. (2025). HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids. PLoS Pathogens, 21(8), e1012345. Available at: [Link]

  • Noda, K., et al. (2024). Synthesis of the full-length hepatitis B virus core protein and its capsid formation. ResearchGate. Available at: [Link]

  • Kim, K. H., & Ryu, W. S. (2021). Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy. Viruses, 13(12), 2465. Available at: [Link]

  • Tavis, J. E., et al. (2020). HBV replication inhibitors. Current Opinion in Virology, 42, 27-36. Available at: [Link]

  • Tavis, J. E., et al. (2023). Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus. ACS Infectious Diseases, 9(1), 123-132. Available at: [Link]

  • Yin, J., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 252, 115141. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Medicinal Chemistry Research, 30(2), 484-495. Available at: [Link]

  • Edwards, T. C., et al. (2025). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. Molecules, 30(21), 4321. Available at: [Link]

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  • Zhou, Y., et al. (2022). 4-oxooctahydroquinoline-1(2H)-carboxamides as Hepatitis B Virus (HBV) Capsid Core Protein Assembly Modulators. ACS Medicinal Chemistry Letters, 13(1), 108-114. Available at: [Link]

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  • Yin, J., et al. (2022). Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. International Journal of Molecular Sciences, 23(3), 1845. Available at: [Link]

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4-Fluoro-2-methyl-3-nitrobenzoic acid as intermediate in isoindoline derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application Note: 4-Fluoro-2-methyl-3-nitrobenzoic Acid in the Synthesis of Fluorinated Isoindoline Derivatives Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Scientific Rationale & Strategic Importance

Isoindoline-1,3-dione and isoindolin-1-one scaffolds are privileged structures in modern medicinal chemistry. They serve as the core pharmacophore for Immunomodulatory Imide Drugs (IMiDs) such as lenalidomide and pomalidomide, which act as "molecular glues" recruiting target proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for targeted degradation[1].

The incorporation of a fluorine atom into the isoindoline core is a sophisticated drug design strategy used to optimize these therapeutics[2]. Utilizing 4-fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) as a starting material allows for the precise, regioselective installation of a fluorine atom at the C5 position of the resulting isoindolin-1-one ring. This specific substitution achieves two critical pharmacological goals:

  • Metabolic Switching: The strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the highly exposed C5 position, significantly extending the molecule's in vivo half-life[2].

  • Enhanced Target Affinity: The highly electronegative fluorine atom alters the electronic distribution of the aromatic ring, often enhancing the binding affinity to the CRBN pocket through favorable halogen-protein interactions[2].

Physicochemical Properties

To ensure proper handling, storage, and reaction planning, the quantitative physicochemical properties of the intermediate are summarized below.

PropertyValue / DescriptionReference
Chemical Name 4-Fluoro-2-methyl-3-nitrobenzoic acid[3]
CAS Registry Number 1079991-68-6[3]
Molecular Formula C8H6FNO4[4]
Molecular Weight 199.14 g/mol [3]
LogP 2.15[3]
Boiling Point (Predicted) 352.9 ± 42.0 °C at 760 mmHg[4]
Density (Predicted) 1.482 ± 0.06 g/cm³[3]
Physical Form Solid (Off-white to yellow powder)[4]

Mechanistic Pathway & Synthetic Workflow

The transformation of 4-fluoro-2-methyl-3-nitrobenzoic acid into a complex isoindoline derivative (such as a 5-fluoro-lenalidomide analog) follows a highly convergent, four-step sequence[5].

G SM 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) SM->Step1 Int1 Methyl 4-fluoro-2-methyl-3-nitrobenzoate Step1->Int1 Step2 Step 2: Radical Bromination (NBS, AIBN, MeCN, 80°C) Int1->Step2 Int2 Methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate Step2->Int2 Step3 Step 3: Tandem Cyclization (3-Amino-2,6-piperidinedione, DIPEA) Int2->Step3 Int3 3-(5-Fluoro-4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Step3->Int3 Step4 Step 4: Selective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int3->Step4 Product 5-Fluoro-Lenalidomide (Target IMiD / PROTAC Ligand) Step4->Product

Synthetic pathway from 4-Fluoro-2-methyl-3-nitrobenzoic acid to 5-Fluoro-Lenalidomide.

Validated Experimental Protocols

The following self-validating methodologies provide step-by-step instructions for synthesizing the isoindoline core, complete with mechanistic causality and analytical checkpoints.

Protocol 1: Synthesis of Methyl 4-fluoro-2-methyl-3-nitrobenzoate

Causality: Thionyl chloride (


) is utilized to generate the highly reactive acyl chloride in situ, which is immediately trapped by methanol. This method is preferred over standard Fischer esterification as it drives the reaction to completion without the need for continuous water removal[5]. Esterification is mandatory here because a free carboxylic acid would interfere with the subsequent radical bromination step.
  • Charge a round-bottom flask with 4-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Add

    
     (1.5 eq) dropwise over 30 minutes to safely control the exothermic release of 
    
    
    
    and
    
    
    gases.
  • Gradually warm the mixture to room temperature, then reflux (65 °C) for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should completely convert to a higher-running spot (
    
    
    
    ).
  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and evaporate to yield the product.
  • Analytical Validation:

    
     NMR (
    
    
    
    ) will confirm success via the appearance of a sharp singlet at
    
    
    ~3.9 ppm (ester
    
    
    ).
Protocol 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of


, while Azobisisobutyronitrile (AIBN) acts as a thermal radical initiator. The strong electron-withdrawing nature of both the nitro and fluoro groups deactivates the aromatic ring, ensuring that radical formation occurs exclusively at the benzylic methyl group[5]. Acetonitrile is used as a modern, greener alternative to traditional carbon tetrachloride (

).
  • Dissolve methyl 4-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous acetonitrile (15 volumes).

  • Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Heat the mixture to 80 °C under an inert argon atmosphere for 6-8 hours.

  • Self-Validation Checkpoint: Monitor by

    
     NMR of a crude aliquot. The reaction is complete when the benzylic methyl singlet (
    
    
    
    ~2.5 ppm) fully shifts to a downfield bromomethyl singlet (
    
    
    ~4.8 ppm).
  • Cool to room temperature, filter off the precipitated succinimide byproduct, and concentrate the filtrate. Purify via short-path silica gel chromatography if necessary.

Protocol 3: Tandem Cyclization to the Isoindolin-1-one Core

Causality: N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the hydrochloride salt of the piperidinedione and drive the


 alkylation without competing with the amine for the electrophilic bromide. The reaction proceeds via a tandem sequence: 

displacement followed by an intramolecular transamidation (lactam ring closure)[1].
  • Suspend 3-amino-2,6-piperidinedione hydrochloride (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate (1.0 eq) portion-wise.

  • Heat the reaction to 85 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the transamidation step[1].

  • Self-Validation Checkpoint: LC-MS analysis will show the disappearance of the acyclic intermediate and the formation of the cyclized product mass (

    
    ).
    
  • Pour the mixture into ice water to precipitate 3-(5-fluoro-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Filter and wash with cold water and ethanol.

Protocol 4: Selective Nitro Reduction (Béchamp-type Reduction)

Causality (Expert Insight): While catalytic hydrogenation (


, 

) is standard for nitro reduction, it carries a high risk of unwanted hydrodefluorination (cleavage of the C-F bond). Therefore, a milder, highly chemoselective reduction using Iron powder and Ammonium Chloride (

) is strictly required to preserve the crucial fluorine atom[6].
  • Suspend the nitro-isoindoline intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (20 volumes).

  • Add Iron powder (325 mesh, 5.0 eq) and

    
     (3.0 eq).
    
  • Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) will show a shift to a more polar, highly fluorescent spot under 254 nm UV light.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol.

  • Concentrate the filtrate to induce crystallization of the final 5-fluoro-lenalidomide analog.

  • Analytical Validation:

    
     NMR (DMSO-
    
    
    
    ) will validate the structure via the appearance of a broad
    
    
    -exchangeable singlet at
    
    
    ~5.5 ppm, corresponding to the newly formed primary aniline (
    
    
    ).

References

  • [3] 4-fluoro-2-methyl-3-nitrobenzoic acid 1079991-68-6. Guidechem. 3

  • [4] 4-Fluoro-2-methyl-3-nitrobenzoic acid | 1079991-68-6. Sigma-Aldrich. 4

  • [6] WO2016065980A1 - Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof. Google Patents. 6

  • [1] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. 1

  • [5] RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof. Google Patents. 5

  • [2] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Application Note: Chemoselective Reduction of 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the reduction of the nitro group in 4-Fluoro-2-methyl-3-nitrobenzoic acid to yield 3-Amino-4-fluoro-2-methylbenzoic acid .

The transformation presents specific chemo-selective challenges due to the steric crowding of the nitro group (sandwiched between a methyl and a fluoro group) and the potential for hydrodefluorination under vigorous catalytic conditions.

We present two validated methodologies:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for scalability and cleanliness, optimized with specific catalyst loading to overcome steric hindrance while preserving the C-F bond.

  • Method B (Iron/Ammonium Chloride): A robust, bench-stable protocol ideal for laboratories lacking high-pressure hydrogenation infrastructure, ensuring 100% chemoselectivity against defluorination.

Strategic Analysis & Chemical Logic

Structural Challenges

The substrate, 4-Fluoro-2-methyl-3-nitrobenzoic acid , possesses a highly congested nitro group at position 3.

  • Steric Hindrance: The ortho-methyl group (C2) and the ortho-fluoro group (C4) create a "steric sandwich," significantly reducing the accessibility of the nitro group to heterogeneous catalyst surfaces.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group deactivates the ring, potentially slowing the rate of reduction compared to simple nitroarenes.

Chemo-selectivity Matrix
Functional GroupRisk FactorMitigation Strategy
Nitro (

)
Target for reduction.Use sufficient catalyst loading/time.
Fluoro (

)
Hydrodefluorination (C-F bond cleavage).Avoid Pd/C at high temps (>60°C). Use mild H2 pressure or Fe-based reduction.
Carboxyl (

)
Salt formation; Solubility issues.Use polar protic solvents (MeOH/EtOH) or Ethyl Acetate.
Methyl (

)
Steric bulk.Increase reaction time; vigorous stirring is non-negotiable.

Method A: Catalytic Hydrogenation (Pd/C)

Best For: Scale-up, clean impurity profile, high throughput.

Mechanistic Insight

Palladium on Carbon (Pd/C) is the catalyst of choice. While C-F bonds are generally stable to Pd-catalyzed hydrogenation under mild conditions, the risk increases with temperature. To mitigate the steric hindrance of the 2-methyl group without raising the temperature (which risks defluorination), we utilize a slightly higher catalyst loading (10 wt%) and a polar solvent system to ensure solubility of the carboxylic acid substrate.

Experimental Protocol

Reagents:

  • Substrate: 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% relative to substrate)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) [Grade: HPLC]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask (or pressure vessel), dissolve 10.0 g of 4-Fluoro-2-methyl-3-nitrobenzoic acid in 100 mL of Methanol. Note: If solubility is slow, mild sonication can be used. Do not heat.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet). Safety: Pd/C is pyrophoric. Add under an inert blanket or as a water slurry if dry catalyst is used.

  • Hydrogenation:

    • Balloon Method:[1][2][3] Purge the flask with

      
       gas (x3). Attach a double-layered balloon filled with 
      
      
      
      .
    • Pressure Method:[2][4][5] Pressurize to 30 psi (2 bar).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Time: Due to sterics, reaction may take 12–18 hours . Monitor by HPLC/TLC.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[1][4] Wash the pad with 20 mL MeOH.

    • Concentrate the filtrate under reduced pressure.[4][5]

    • Isolation: The product, 3-amino-4-fluoro-2-methylbenzoic acid, typically solidifies upon concentration. If an oil remains, triturate with cold Dichloromethane (DCM) or Hexanes to induce crystallization.

Yield Expectation: 90–95% Key Quality Attribute: Absence of des-fluoro analog (by LC-MS).

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best For: High selectivity, labs without H2 lines, avoiding defluorination risks entirely.

Mechanistic Insight

This method utilizes electron transfer from metallic iron in a protic medium. Ammonium chloride acts as a mild electrolyte, activating the iron surface without the harsh acidity of HCl, preventing potential side reactions or salt formation that complicates workup. This method is chemically incapable of breaking the Ar-F bond under these conditions.

Experimental Protocol

Reagents:

  • Substrate: 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for heavy slurry) and a reflux condenser.

  • Charging: Add 10.0 g of substrate, 14.0 g of Iron powder, and 13.4 g of

    
     to the flask.
    
  • Solvent: Add 150 mL of Ethanol/Water (3:1).

  • Reaction: Heat the mixture to Reflux (approx. 78°C) with vigorous stirring.

    • Observation: The mixture will turn dark grey/brown (iron oxide sludge).

    • Time: 2–4 hours. (Faster kinetics than hydrogenation due to temperature).

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron residues. Note: If the mixture cools, the product may precipitate in the iron sludge.

    • Wash the filter cake with hot Ethanol (50 mL).

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The aqueous residue will contain the product. Adjust pH to ~4-5 (isoelectric point) if necessary to maximize precipitation.

    • Filter the off-white solid and dry in a vacuum oven at 45°C.

Yield Expectation: 85–92%

Visualization of Workflows

Reaction Scheme & Pathway

ReactionPathway Substrate 4-Fluoro-2-methyl- 3-nitrobenzoic acid Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Redn Step 1 Product 3-Amino-4-fluoro- 2-methylbenzoic acid Substrate->Product Method A: H2, Pd/C (Major Path) Substrate->Product Method B: Fe/NH4Cl (Exclusive Path) Byproduct Defluorinated Impurity Substrate->Byproduct Over-reduction (High Temp/Press) Intermediate->Product Redn Step 2

Caption: Reaction pathway contrasting the direct reduction routes and the potential defluorination risk associated with vigorous catalytic hydrogenation.

Experimental Decision Tree

DecisionTree Start Start: Nitro Reduction Scale Scale > 100g? Start->Scale Equip High Pressure Equipment Available? Scale->Equip No MethodA Method A: Pd/C Hydrogenation Scale->MethodA Yes (Scalable) Equip->MethodA Yes MethodB Method B: Fe/NH4Cl Reduction Equip->MethodB No (Bench safe)

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

Analytical Quality Control

ParameterMethodSpecificationNotes
Identity 1H NMR (DMSO-d6)Disappearance of aromatic protons shift; Appearance of broad

peak (~5.0-6.0 ppm).
2-Methyl signal remains singlet ~2.3 ppm.
Purity HPLC (C18 Column)> 98.0% AreaMobile Phase: 0.1% TFA in Water/Acetonitrile Gradient.
Defluorination LC-MS or 19F NMR< 0.1%Critical for Method A. 19F NMR is the most definitive check.
Iron Content ICP-OES< 20 ppmCritical for Method B (pharmaceutical downstream).

Troubleshooting Guide

Issue 1: Reaction Stalls (Incomplete Conversion)

  • Cause: Steric hindrance at the C3 position prevents effective adsorption to the catalyst surface.

  • Solution (Method A): Refresh catalyst (add fresh 2-3% Pd/C). Do not increase temperature above 40°C to avoid defluorination. Increase pressure to 50 psi if possible.

  • Solution (Method B): Add more Iron powder (2 equiv) and ensure vigorous mechanical stirring to break up the surface oxide layer on the iron particles.

Issue 2: Defluorination Observed (Method A)

  • Cause: Over-active catalyst or "hot spots" in the reaction.

  • Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is specifically designed to resist dehalogenation. Alternatively, add a catalyst poison like Diphenylsulfide (0.1 mol%) to the Pd/C reaction to attenuate activity.

References

  • Synthesis of 3-Amino-2-methylbenzoic acid (Analogous Protocol)

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Describes the Pd/C hydrogenation of the non-fluorinated analog (2-methyl-3-nitrobenzoic acid) in ethyl acetate, serving as the baseline for Method A.
    • URL:

  • Fe/NH4Cl Reduction Methodology

    • Source: ChemSpider Synthetic Pages (Ramadas & Srinivasan).
    • Context: Validates the Iron/Ammonium Chloride reduction as a mild, chemoselective method for functionalized nitroarenes.
    • URL:

  • Hydrodefluorination Risks

    • Source: Nature Communications (Sab
    • Context: Discusses the catalytic hydrodefluorination of C-F bonds, establishing the upper limits of temperature/c
    • URL:

  • 4-Fluoro-3-nitrobenzoic Acid Properties

    • Source: PubChem (CID 67987).
    • Context: Physical properties and safety data for the structural isomer, guiding solubility and handling decisions.
    • URL:

Sources

Technical Application Note: Esterification Strategies for 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the esterification of 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1427436-22-3) . This substrate presents a unique "push-pull" challenge in organic synthesis:

  • Steric Hindrance: The ortho-methyl group (C2) creates significant steric bulk around the carboxylic acid, retarding nucleophilic attack.

  • Electronic Instability: The ortho-nitro group (C3) strongly activates the para-fluorine (C4) toward Nucleophilic Aromatic Substitution (

    
    ).
    

Critical Directive: Conventional base-catalyzed alkylations (e.g.,


 + 

) are contraindicated due to the high risk of fluorine displacement by alkoxides. Acid-catalyzed pathways are the required standard for maintaining the integrity of the 4-fluoro motif.

Mechanistic Analysis & Strategy

The Steric-Electronic Conflict

The target molecule contains a "danger zone" defined by the 3-nitro and 4-fluoro substituents.

  • The Steric Wall (C2-Methyl): The methyl group at position 2 forces the carboxylate out of planarity with the aromatic ring. This reduces conjugation but increases the energy barrier for the formation of the tetrahedral intermediate during esterification.

  • The

    
     Trap (C4-Fluoro):  The nitro group at C3 is ortho to the fluorine. Through resonance and induction, it pulls electron density from the C4 carbon, making it highly susceptible to nucleophilic attack.
    
    • Risk:[1] In basic methanol (NaOMe), the methoxide ion will displace the fluorine to form 4-methoxy-2-methyl-3-nitrobenzoic acid esters.

    • Solution: Operate strictly under acidic or neutral conditions where the concentration of strong nucleophiles (alkoxides) is negligible.

Decision Matrix (Method Selection)

EsterificationLogic Start Start: 4-Fluoro-2-methyl-3-nitrobenzoic acid Target Target Ester Group? Start->Target Simple Methyl / Ethyl Ester Target->Simple Complex Complex / Bulky Ester (e.g., Benzyl, Isopropyl) Target->Complex Labile Acid-Sensitive Ester (e.g., t-Butyl) Target->Labile MethodA Method A: Fischer Esterification (H2SO4 / Reflux) Simple->MethodA High Throughput MethodB Method B: Acid Chloride Activation (Oxalyl Chloride -> Alcohol) Simple->MethodB High Yield Complex->MethodB Overcomes Sterics MethodC Method C: Anhydride Route (Boc2O / DMAP) Labile->MethodC Mild Conditions Warning CRITICAL: Avoid Basic Alkylation (Risk of F-displacement) MethodA->Warning If base used

Figure 1: Strategic decision tree for selecting the appropriate esterification protocol based on the target ester group.

Detailed Protocols

Method A: The "Process" Route (Fischer Esterification)

Best for: Methyl and Ethyl esters on a multi-gram scale. Mechanism: Acid-catalyzed equilibrium. The excess alcohol drives the reaction despite the steric hindrance.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent/Reagent: Methanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric Acid (

    
    , conc.), 0.5 - 1.0 equiv
    

Protocol:

  • Setup: Charge a round-bottom flask with 4-Fluoro-2-methyl-3-nitrobenzoic acid (e.g., 10.0 g).

  • Solvation: Add Anhydrous Methanol (100 mL). The solid may not fully dissolve at room temperature (RT).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add concentrated

    
     (2.0 mL) dropwise over 10 minutes. Exothermic.
    
  • Reaction: Equip with a reflux condenser and drying tube (CaCl2). Heat to reflux (65°C) for 12–16 hours .

    • Note: The long reaction time is required to overcome the steric hindrance of the 2-methyl group.

  • Workup: Cool to RT. Concentrate under reduced pressure to ~20% volume. Pour the residue onto crushed ice (200 g).

  • Isolation: The ester usually precipitates as a pale yellow solid. Filter, wash with cold water (

    
     mL), and dry in vacuo.
    
    • Liquid Workup (if oil forms): Extract with Ethyl Acetate, wash with sat.[2][3]

      
       (to remove unreacted acid) and Brine.[3]
      

Validation:

  • Yield: Expect 85–92%.

  • QC Check:

    
     NMR should show a singlet at ~3.9 ppm (
    
    
    
    ). Absence of broad acid peak >11 ppm.
Method B: The "Robust" Route (Acid Chloride Activation)

Best for: Sterically hindered alcohols, valuable intermediates, or when Fischer esterification is too slow. Mechanism: Conversion to the highly reactive acid chloride using Oxalyl Chloride, followed by alcoholysis.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 equiv

  • Catalytic DMF: 2–3 drops

  • Solvent: Dichloromethane (DCM, anhydrous)[4]

  • Alcohol: 1.5–2.0 equiv (or used as solvent if cheap)

Protocol:

  • Activation: Suspend the acid (5.0 g) in anhydrous DCM (50 mL) under Nitrogen.

  • Catalysis: Add catalytic DMF (0.1 mL).

  • Chlorination: Add Oxalyl Chloride (2.6 mL, 1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress. Solution should become clear.
  • Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess Oxalyl Chloride. Do not skip this step, or HCl generated later will degrade the product.

  • Esterification: Redissolve the crude acid chloride residue in DCM (20 mL). Add the target alcohol (e.g., Isopropanol, Benzyl Alcohol) (2.0 equiv) and Pyridine (1.1 equiv) at 0°C.

  • Completion: Stir at RT for 2 hours.

  • Workup: Wash organic layer with 1M

    
     (to remove pyridine), then sat. 
    
    
    
    , then Brine.[3] Dry over
    
    
    .[2][4]

Why this works: The acid chloride intermediate is planar and highly electrophilic, effectively bypassing the steric shielding of the 2-methyl group during the initial attack.

Method C: The "Labile" Route (Tert-Butyl Ester)

Best for: Creating acid-labile protecting groups. Fischer esterification fails here (t-BuOH eliminates to isobutylene with


).

Reagents:

  • Substrate: 1.0 equiv

  • Boc Anhydride (

    
    ): 2.0 equiv
    
  • DMAP (4-Dimethylaminopyridine): 0.3 equiv

  • Solvent: Tert-butanol (t-BuOH) or THF

Protocol:

  • Dissolve substrate (2.0 g) in anhydrous t-BuOH (20 mL).

  • Add

    
     (4.4 g) and DMAP (0.37 g).
    
  • Stir at 40°C for 18 hours.

    • Mechanism:[5][6][7] DMAP attacks

      
       to form a reactive acyl-pyridinium species, which reacts with the benzoic acid to form a mixed anhydride. This intermediate is then attacked by t-BuOH.
      
  • Note: This reaction produces

    
    . Ensure venting.
    

Analytical Data & Troubleshooting

Expected Analytical Parameters
ParameterSpecificationNotes
Appearance Pale yellow to off-white solidNitro compounds are inherently yellow.

NMR (DMSO-d6)

2.4-2.5 (s, 3H,

)
Methyl group is distinct.

NMR (Ester)

3.8-3.9 (s, 3H,

)
For methyl ester.

NMR

-110 to -120 ppm
Diagnostic for Fluorine integrity.
HPLC Purity > 98.0% (AUC)Monitor at 254 nm.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C2-Methyl.Switch from Method A to Method B (Acid Chloride). Increase reflux time.
Loss of Fluorine (M+31 mass)

side reaction.
STOP. You likely used a base (NaOMe) or heated too high in basic media. Switch to Acidic conditions.[2]
Dark/Tar Formation Decomposition of Nitro group.Ensure temperature does not exceed 80°C. Avoid strong reducing agents.

References

  • Fischer Esterification of Hindered Benzoates

    • Title: Synthesis of Methyl 4-fluoro-3-nitrobenzoate.[8]

    • Source: BenchChem / Open Reaction D
  • Acid Chloride Method for Nitro-Benzoic Acids

    • Title: General procedure for Ester synthesis via Oxalyl Chloride.[4]

    • Source: ChemicalBook (citing Eur. J. Med. Chem. 2021).[3]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Title: Nucleophilic Aromatic Substitution - Mechanism and Reactivity of Nitro-Aryl Fluorides.
    • Source: Chemistry Steps.[4][6][8][9]

    • URL:[Link]

  • Properties of 4-Fluoro-3-nitrobenzoic acid

    • Title: 4-Fluoro-3-nitrobenzoic acid Product Information.[8][10][11][12][13]

    • Source: Sigma-Aldrich.

Sources

Using 4-Fluoro-2-methyl-3-nitrobenzoic acid as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 4-Fluoro-2-methyl-3-nitrobenzoic Acid as a Scaffold for Drug Discovery

Executive Summary

This guide details the strategic application of 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: Target Specific) as a high-value scaffold in medicinal chemistry. Unlike its non-methylated analogs, this tetrasubstituted benzene core offers a unique combination of orthogonal reactivity and conformational restriction .

The presence of the C2-methyl group exerts a "steric lock" on the adjacent carboxylic acid and nitro groups, influencing the planarity of the molecule and its binding kinetics in kinase pockets or receptor sites. This note provides validated protocols for transforming this scaffold into polysubstituted benzimidazoles and quinazolinones , key pharmacophores in oncology (kinase inhibitors) and infectious disease research.

Strategic Analysis: The "Magic Methyl" Advantage

In drug design, the addition of a methyl group (the "Magic Methyl" effect) can significantly alter the pharmacological profile of a lead compound. For this specific scaffold, the C2-methyl group provides three critical advantages:

  • Conformational Restriction: The C2-methyl creates steric clashes with the C1-carbonyl and C3-nitro groups. This forces substituents out of the aromatic plane, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding to a protein target.

  • Metabolic Stability: The C2-methyl blocks a potential site of metabolic oxidation on the phenyl ring.

  • Orthogonal Reactivity:

    • C1-COOH: Amide coupling/Esterification (Solubility & Linker attachment).

    • C4-Fluoro: Activated for Nucleophilic Aromatic Substitution (

      
      ) by the ortho-nitro group.[1]
      
    • C3-Nitro: Latent amine precursor for cyclization or urea formation.

Reactivity Map & Workflow

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

G Start 4-Fluoro-2-methyl- 3-nitrobenzoic acid Ester Methyl Ester Intermediate Start->Ester Protection (MeOH/H2SO4) SNAr SNAr Product (4-Amino-substituted) Ester->SNAr R-NH2, DIPEA (Displacement of F) Reduced Diamine Scaffold SNAr->Reduced H2, Pd/C (Nitro Reduction) Benzimidazole 7-Methyl-Benzimidazole Derivatives Reduced->Benzimidazole Cyclization (Aldehyde/Oxidation) Quinazolinone Quinazolinone Derivatives Reduced->Quinazolinone Cyclization (Urea/Carbonyl source)

Figure 1: Divergent synthesis pathways. The scaffold enables access to two distinct privileged heterocycles via a common diamine intermediate.

Detailed Experimental Protocols

Protocol A: Chemoselective Esterification

Rationale: The carboxylic acid at C1 is sterically hindered by the C2-methyl. Standard coupling conditions may be sluggish. Converting to a methyl ester protects the acid and facilitates purification during the subsequent


 step.

Reagents:

  • Starting Material (SM): 4-Fluoro-2-methyl-3-nitrobenzoic acid

  • Solvent: Methanol (anhydrous)

  • Catalyst: Thionyl Chloride (

    
    ) or conc. 
    
    
    

Procedure:

  • Dissolve 10.0 mmol of SM in 30 mL of anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Critical Step: Dropwise add 15.0 mmol of Thionyl Chloride. Note: The reaction is exothermic. Control addition rate to prevent boiling.

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

  • Concentrate the solvent in vacuo.

  • Redissolve residue in EtOAc, wash with saturated

    
     (to remove unreacted acid), then brine.
    
  • Dry over

    
     and concentrate.
    
    • Expected Yield: >90%

    • Checkpoint: The product should be a solid. If oil, ensure all

      
       is removed.
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: The C3-nitro group activates the C4-fluorine. However, the C2-methyl group twists the nitro group, slightly reducing its resonance withdrawing power compared to the non-methylated analog. Higher temperatures are often required compared to standard 4-fluoro-3-nitrobenzoates.

Reagents:

  • Substrate: Methyl 4-fluoro-2-methyl-3-nitrobenzoate (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (suspended)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Procedure:

  • Dissolve 5.0 mmol of substrate in 10 mL DMF.

  • Add 6.0 mmol of the amine (

    
    ) and 10.0 mmol of DIPEA.
    
  • Heat to 80–90°C for 12 hours.

    • Note: Standard substrates react at 60°C. The steric bulk of the C2-methyl requires this elevated temperature.

  • Cool to room temperature. Pour into 50 mL ice water.

  • Precipitate collection:

    • If solid forms: Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc (3x), wash with LiCl solution (to remove DMF), dry, and concentrate.

  • Validation:

    
     NMR should show the disappearance of the aryl fluoride signal (typically ~ -110 to -120 ppm).
    
Protocol C: "One-Pot" Reductive Cyclization to Benzimidazoles

Rationale: Generating the free diamine (via nitro reduction) can lead to oxidation side-products (colorful impurities). A reductive cyclization using Sodium Dithionite (


) allows for mild reduction and immediate trapping with an aldehyde.

Reagents:

  • Substrate:

    
     product (Nitro-amine)
    
  • Aldehyde:

    
     (1.1 equiv)
    
  • Reductant:

    
     (3.0 equiv)
    
  • Solvent: EtOH/Water (3:1)

Procedure:

  • Suspend 2.0 mmol of Nitro-amine substrate and 2.2 mmol of Aldehyde in 12 mL EtOH.

  • Dissolve 6.0 mmol

    
     in 4 mL water and add to the suspension.
    
  • Reflux at 80°C for 6–12 hours.

  • Mechanism: The dithionite reduces the

    
     to 
    
    
    
    . The resulting diamine condenses with the aldehyde to form an imine, which cyclizes.
  • Workup: Evaporate EtOH. Basify aqueous residue with

    
    . Extract with DCM.
    
  • Purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary & Physicochemical Properties

The following table summarizes the shift in properties when using this scaffold compared to the standard non-methylated equivalent.

PropertyStandard Scaffold (H at C2)This Scaffold (Methyl at C2) Impact on Drug Design
LogP (Lipophilicity) ~1.8~2.3 Improved membrane permeability; higher metabolic stability.
Nitro Torsion Angle ~5° (Planar)~35° (Twisted) Reduced electronic activation of F; requires harsher

conditions.
Rotatable Bonds 21 (Restricted) Lower entropy penalty upon binding; "Pre-organized" for active sites.
Solubility ModerateLower May require solubilizing tails (e.g., morpholine/piperazine) at the C4 position.

Troubleshooting Guide

  • Problem:

    
     reaction is incomplete after 12 hours.
    
    • Root Cause: The C2-methyl sterics are blocking the nucleophile's approach or twisting the nitro group (reducing activation).

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 110°C. Use Microwave irradiation (120°C, 30 min) for difficult amines.

  • Problem: Decarboxylation observed during hydrolysis.

    • Root Cause: Ortho-substituents can facilitate decarboxylation under strongly acidic/thermal conditions.

    • Solution: Use mild basic hydrolysis (LiOH, THF/Water, RT) to convert the ester back to the acid at the final stage.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

    • Context: Fundamental principles of fluorine activation in arom
  • Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20-28. Link

    • Context: Analogous scaffold chemistry demonstrating the /Cycliz
  • Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Link

    • Context: Authoritative review on the "Magic Methyl" effect and conform
  • Hanan, E. J., et al. (2010).[3] A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles.[3] Synlett, 2010(18), 2759-2764. Link

    • Context: Source for the reductive cycliz

Sources

Amide coupling reagents for 4-Fluoro-2-methyl-3-nitrobenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the derivatization of 4-Fluoro-2-methyl-3-nitrobenzoic acid, focusing on overcoming steric and electronic barriers during amide bond formation.

Substrate Profiling & Mechanistic Challenges

4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) is a highly functionalized building block frequently utilized in the synthesis of allosteric modulators and targeted therapeutics[1]. However, derivatizing this substrate via amide bond formation presents a dual chemical challenge:

  • Steric Hindrance: The methyl group at the ortho-position (C2) creates a significant steric shield around the carboxylic acid moiety. This physical barrier impedes the approach of bulky secondary or sterically hindered primary amines during the nucleophilic acyl substitution phase[2].

  • Electronic Deactivation: The strong electron-withdrawing nature of the meta-nitro (-NO

    
    ) and para-fluoro (-F) groups exerts a powerful inductive and mesomeric pull on the aromatic ring. This lowers the pK
    
    
    
    of the benzoic acid, rendering the resulting carboxylate anion a poor nucleophile. Consequently, the initial activation step—where the carboxylate must attack the coupling reagent—is kinetically retarded[3].

Once activated, however, the resulting ester or anhydride becomes highly electrophilic. While this accelerates the amine attack, it also increases the intermediate's susceptibility to premature hydrolysis if strictly anhydrous conditions are not maintained.

Selection of Coupling Reagents: Causality and Mechanism

To overcome the kinetic barriers of 4-fluoro-2-methyl-3-nitrobenzoic acid, standard reagents like EDC/HOBt often yield poor conversions and require long reaction times[4]. Instead, highly reactive uronium salts (HATU) or phosphonic anhydrides (T3P) are required.

  • HATU (Discovery & Milligram Scale): HATU is the premier choice for sterically hindered substrates. It activates the acid by forming an OAt-active ester. The critical advantage of HATU is the nitrogen atom in the pyridine ring of the HOAt leaving group, which provides anchimeric assistance (intramolecular hydrogen bonding with the incoming amine). This dramatically accelerates the amidation step even in sterically congested environments, suppressing epimerization[3].

  • T3P (Process & Scale-Up): Propanephosphonic acid anhydride (T3P) is a highly efficient, low-toxicity reagent that activates the acid by forming a mixed phosphoric-carboxylic anhydride. The strong P-O bond formation acts as a thermodynamic sink, driving the reaction forward. T3P is ideal for scale-up because its byproducts are entirely water-soluble, eliminating the need for complex chromatographic purification[5]. Furthermore, T3P in combination with pyridine is exceptionally effective for coupling non-nucleophilic anilines[6].

Mechanistic Pathway

Below is the logical workflow of the HATU-mediated activation and coupling process, illustrating how the kinetic bottlenecks of this specific substrate are bypassed.

HATU_Mechanism Substrate 4-Fluoro-2-methyl-3-nitrobenzoic acid (Sterically & Electronically Hindered) Carboxylate Carboxylate Anion (Poor Nucleophile) Substrate->Carboxylate Step 1 Base DIPEA (Base) Deprotonation Base->Carboxylate OAt_Ester OAt-Active Ester (Anchimeric Assistance by Pyridine N) Carboxylate->OAt_Ester Step 2: Nucleophilic Attack HATU HATU Reagent HATU->OAt_Ester Product Target Amide Derivative OAt_Ester->Product Step 3: Amidation Byproduct HOAt + TMU Byproducts (Removed via Wash) OAt_Ester->Byproduct Leaving Group Release Amine Amine (R-NH2) Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide coupling for hindered benzoic acids.

Quantitative Data & Reagent Comparison

Coupling ReagentActivation IntermediateSuitability for Hindered AcidsByproduct RemovalCost / Scalability
HATU OAt-Active EsterExcellent (Anchimeric assistance)Moderate (Requires basic/acidic washes)High / Discovery scale
T3P Mixed AnhydrideVery Good (Strong thermodynamic drive)Excellent (Water-soluble byproducts)Low / Process scale
EDC / HOBt OBt-Active EsterPoor to Fair (Slow reaction rates)Good (Water-soluble urea)Low / General use
COMU Oxyma-Active EsterVery Good (Safer alternative to HATU)Good (Water-soluble byproducts)Medium / Discovery

Experimental Protocols

Protocol A: Discovery-Scale Derivatization using HATU

Objective: Rapid, high-yielding amide bond formation for Structure-Activity Relationship (SAR) library generation.

  • Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir at room temperature for 15–20 minutes.

    • Causality: Pre-activation is critical here; the electron-deficient carboxylate is a slow nucleophile, so allowing time for the OAt-ester to form before amine addition prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct[3].

  • Amidation: Add the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (validating the disappearance of the OAt-ester mass).

  • Workup: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove the HOAt leaving group), and brine[4]. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Process-Scale Derivatization using T3P

Objective: Scalable, safe, and chromatography-free synthesis of the amide derivative.

  • Mixture Preparation: Charge a reactor with 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv, 50 mmol) and the amine (1.05 equiv) in ethyl acetate (EtOAc) or 2-MeTHF (0.5 M). Add Pyridine or DIPEA (3.0 equiv).

  • T3P Addition: Cool the mixture to 0–5 °C. Slowly add a 50% w/w solution of T3P in EtOAc (1.5 equiv) via an addition funnel over 30 minutes.

    • Causality: Adding T3P to the pre-mixed acid and amine prevents side reactions and controls the mild exotherm associated with mixed anhydride formation[6].

  • Reaction: Warm the mixture to room temperature and stir for 12–16 hours. The strong P-O bond formation continuously drives the coupling of the sterically hindered substrates[5].

  • Workup: Add water to quench any unreacted T3P. Wash the organic layer with water (2x) and saturated NaHCO

    
    . The propylphosphonic acid byproducts partition entirely into the aqueous phase[5]. Concentrate the organic layer to afford the highly pure amide. This protocol is self-validating as the absence of organic-soluble byproducts typically allows for direct recrystallization rather than column chromatography.
    

Troubleshooting & Optimization

  • Incomplete Conversion: If the amine is highly deactivated (e.g., an electron-deficient aniline), elevate the reaction temperature to 60 °C when using T3P, or switch the base to pyridine, which has been shown to enhance T3P-mediated couplings of non-nucleophilic amines[6].

  • Guanidinylation Side Reactions: When using HATU, if LC-MS indicates a +99 Da mass shift on the amine, it has reacted directly with the coupling reagent. Ensure strict adherence to the pre-activation protocol (Protocol A, Steps 1 & 2) before introducing the amine[3].

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA. URL: [Link]

  • AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI Global. URL:[Link]

  • Wang, Z., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Process Research & Development, ACS Publications. URL:[Link]

  • "Hepatitis B Core Protein Allosteric Modulators." Google Patents (WO2015138895A1).

Sources

Application Note: Strategic Utilization of 4-Fluoro-2-methyl-3-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methyl-3-nitrobenzoic acid (FMNBA) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of Tyrosine Kinase Inhibitors (TKIs) and benzimidazole-based anti-infectives. Its value lies in its trisubstituted core:

  • The C4-Fluorine/C3-Nitro motif: Enables rapid diversification via Nucleophilic Aromatic Substitution (

    
    ) followed by reductive cyclization.
    
  • The C2-Methyl group: Provides critical steric bulk that restricts bond rotation (conformational locking) and blocks metabolic hotspots on the aromatic ring, a common strategy to improve drug half-life.

This guide details the specific reactivity profile of FMNBA, offering optimized protocols for overcoming the steric hindrance of the C2-methyl group during amide coupling and leveraging the electronic activation of the C4-fluorine for library generation.

Chemical Profile & Reactivity Analysis

The structural uniqueness of FMNBA dictates its synthetic handling. The C2-methyl group exerts a significant ortho-effect , sterically crowding the C1-carboxylic acid and forcing the C3-nitro group out of planarity.

Reactivity Map

The following diagram illustrates the competing electronic and steric forces within the molecule.

ReactivityMap Core 4-Fluoro-2-methyl-3-nitrobenzoic acid (Core Scaffold) COOH C1-Carboxylic Acid (Sterically Hindered) Core->COOH Amide Coupling (Requires HATU or SOCl2) Me C2-Methyl Group (Steric Lock / Metabolic Blocker) Core->Me Modulates conformation NO2 C3-Nitro Group (Electron Withdrawing / Reducible) Core->NO2 Precursor to Aniline/Heterocycles F C4-Fluorine (SNAr Active Site) Core->F Displaced by Amines/Thiols Me->COOH Steric Clash (Reduces reactivity) NO2->F Activates C4 (Ortho-effect)

Figure 1: Functional group interplay within FMNBA. Note the activation of C4 by the ortho-nitro group and the deactivation of C1 by the ortho-methyl group.

Synthetic Utility & Applications

A. Benzimidazole Construction (The "Reduction-Cyclization" Sequence)

The primary application of FMNBA is the synthesis of 2-substituted benzimidazoles. The C4-fluorine is displaced by a primary amine, and the subsequent reduction of the C3-nitro group yields a 1,2-diamine intermediate that cyclizes with aldehydes or carboxylic acids.

B. Amide Coupling for Kinase Inhibitors

Many TKIs require an amide linkage at C1. Due to the C2-methyl steric hindrance, standard carbodiimide couplings (EDC/NHS) often fail or proceed with low yields. We recommend high-activity uronium reagents (HATU) or acid chloride generation.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (Overcoming Steric Hindrance)

Context: Coupling FMNBA with a secondary amine (e.g., piperazine derivative) to form a peptidomimetic or TKI tail.

Reagents:

  • FMNBA (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[2]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve FMNBA (1.0 g, 5.0 mmol) in anhydrous DMF (10 mL) under an inert Nitrogen atmosphere.

    • Why: DMF solubilizes the polar nitro-acid; Nitrogen prevents moisture from hydrolyzing the activated ester.

  • Activation: Add DIPEA (2.6 mL, 15 mmol) followed by HATU (2.28 g, 6.0 mmol) in a single portion. Stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 30 minutes.

    • Critical Check: The solution should turn yellow/orange. If it remains colorless, check the quality of HATU.

  • Coupling: Add the amine partner (5.5 mmol) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: Due to the C2-methyl group, reaction kinetics are slower than non-methylated analogs. Do not heat above 40°C initially to avoid racemization if the amine partner is chiral.

  • Workup: Dilute with EtOAc (50 mL), wash with 5% LiCl solution (3x) to remove DMF, followed by sat.

    
     and brine. Dry over 
    
    
    
    .
Protocol B: Regioselective and Nitro Reduction

Context: Replacing the C4-fluorine with an aniline, followed by nitro reduction to generate the benzimidazole precursor.

Workflow Diagram:

Workflow Start FMNBA Step1 SNAr Reaction (R-NH2, DIPEA, 80°C) Start->Step1 Inter Intermediate: 3-Nitro-4-amino-benzoate Step1->Inter F displaced Step2 Nitro Reduction (Fe / NH4Cl / EtOH) Inter->Step2 End Product: 3,4-Diamino-benzoate Step2->End NO2 -> NH2

Figure 2: Sequential transformation for benzimidazole precursor synthesis.

Step 1:


 Reaction 
  • Dissolve FMNBA ester (methyl ester preferred for

    
    ) in DMSO.
    
  • Add nucleophile (e.g., 4-chloroaniline, 1.2 equiv) and

    
     (2.0 equiv).
    
  • Heat to 90°C for 4 hours.

    • Why Heat? While the nitro group activates the fluorine, the C2-methyl group adds steric bulk that can retard the approach of the nucleophile. Thermal energy is required to overcome this barrier.

  • Monitor by HPLC.[3] The disappearance of the starting material (RT ~4.5 min) and appearance of the deep yellow/orange product (RT ~5.2 min) indicates completion.

Step 2: Iron-Mediated Reduction (Bechamp Conditions) Preferred over Pd/C hydrogenation if the molecule contains other halogens (Cl, Br, I) that might be reduced.

  • Suspend the nitro-intermediate in EtOH/Water (4:1).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux (80°C) for 2 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

    • Tip: Wash the Celite pad with hot methanol to recover adsorbed product.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Solubility

PropertyValueNotes
Molecular Weight 199.14 g/mol
Appearance Pale Yellow SolidNitro group imparts color
Solubility (Water) InsolubleRequires organic co-solvent
Solubility (DMSO) > 50 mg/mLExcellent
Solubility (DCM) ModerateGood for workup, poor for reaction
pKa (Acid) ~3.5Lower than benzoic acid due to

Table 2: Typical Reaction Yields (Literature vs. Optimized)

TransformationStandard ConditionsYieldOptimized Conditions (This Guide)Yield
Amide Coupling EDC / HOBt / DCM45-55%HATU / DIPEA / DMF85-92%

(Amine)
TEA / THF / Reflux60%

/ DMSO / 90°C
90-95%
Nitro Reduction

, Pd/C
98%Fe /

(Chemo-selective)
94%

Safety & Handling

  • Nitroaromatics: FMNBA is a nitroaromatic compound.[2] While stable, it should be treated as a potential energetic material if heated under confinement. Do not distill residues to dryness.

  • Fluoride Release: During

    
     reactions, fluoride ions are released. Ensure glass reactors are inspected for etching if used repeatedly for this step, though standard borosilicate is generally resistant at these concentrations.
    
  • Skin Sensitization: Like many benzylic halides and nitro-benzoates, FMNBA is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.

References

  • ResearchGate. (2013). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (Discusses HATU coupling of fluoro-nitrobenzoic acids). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of New Fluoro-Benzimidazole Derivatives. (Protocol for nitro reduction and cyclization).[2] Retrieved from [Link]

Sources

Procedure for converting 4-Fluoro-2-methyl-3-nitrobenzoic acid to aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 4-Fluoro-2-methyl-3-nitrobenzoic acid into its corresponding aniline derivative (3-amino-4-fluoro-2-methylbenzoic acid) is a critical functional group interconversion in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and allosteric modulators[1]. This application note provides a comprehensive, self-validating guide to executing this reduction. We detail two orthogonal methodologies—Catalytic Hydrogenation (Pd/C) and Iron-Mediated Reduction (Fe/NH₄Cl) —analyzing the mechanistic causality behind each to ensure high chemoselectivity, scalability, and yield.

Mechanistic Insights & Causality (E-E-A-T)

The substrate, 4-fluoro-2-methyl-3-nitrobenzoic acid, presents a specific chemoselectivity challenge due to the presence of a potentially labile carbon-fluorine (C-F) bond adjacent to the nitro group.

The Risk of Hydrodefluorination: When utilizing Palladium on Carbon (Pd/C) for catalytic hydrogenation, there is a documented risk of hydrodefluorination. In this side reaction, the C-F bond undergoes oxidative addition to the Pd(0) active species, followed by hydride transfer and reductive elimination, yielding an undesired defluorinated byproduct,[2].

Causality of Protocol Design:

  • Method A (Catalytic Hydrogenation): The C-F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than C-Cl or C-Br bonds. Consequently, hydrodefluorination is kinetically sluggish under mild conditions. By strictly limiting the hydrogen pressure to 1 atmosphere (balloon pressure) and maintaining ambient temperature (20–25 °C), the reduction of the nitro group outpaces C-F cleavage, ensuring excellent chemoselectivity[1].

  • Method B (Iron-Mediated Reduction): For larger scale-ups where precise hydrogen pressure control is impractical, the Fe/NH₄Cl system provides a robust alternative. Iron acts as the electron donor via a single-electron transfer (SET) mechanism, while NH₄Cl serves as a mild, buffered proton source[3]. Because the reduction potential of zero-valent iron is entirely insufficient to cleave the highly polarized C-F bond, this method guarantees absolute preservation of the fluorine atom[4].

Experimental Workflows

Workflow SM 4-Fluoro-2-methyl-3-nitrobenzoic acid (Starting Material) CondA Method A: Pd/C, H2 (1 atm) Solvent: EtOAc / MeOH Mild, Clean, Fast SM->CondA Catalytic Route CondB Method B: Fe powder, NH4Cl Solvent: EtOH / H2O Chemoselective, Scalable SM->CondB Metal-Mediated Route Prod 3-Amino-4-fluoro-2-methylbenzoic acid (Target Aniline Derivative) CondA->Prod Filtration & Concentration Risk Risk: Hydrodefluorination (Avoid high pressure/temp) CondA->Risk CondB->Prod Filtration & Extraction

Workflow for the chemoselective reduction of 4-fluoro-2-methyl-3-nitrobenzoic acid.

Step-by-Step Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Rapid synthesis, milligram to low-gram scale, high atom-economy.

  • Preparation: Charge a flame-dried reaction flask with 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv, e.g., 500 mg) and dissolve in anhydrous Ethyl Acetate (EtOAc) or Methanol (MeOH) (10 mL/g of substrate)[1].

  • Deoxygenation: Purge the solution with Argon or Nitrogen gas for 5–10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5–10% w/w relative to the starting material). Safety Note: Pd/C is highly pyrophoric; ensure the addition is performed under a strict inert atmosphere.

  • Hydrogenation: Evacuate the flask under a gentle vacuum and backfill with Hydrogen gas (H₂) using a balloon (1 atm). Repeat this purge cycle three times to ensure a pure H₂ atmosphere[1].

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 4 to 6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Upon complete conversion, purge the flask thoroughly with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake generously with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-4-fluoro-2-methylbenzoic acid. The product is typically pure enough for downstream coupling without further purification.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Multi-gram to kilogram scale-up, guaranteed preservation of the C-F bond.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv, e.g., 10.0 g) in a solvent mixture of Ethanol and Water (3:1 v/v, approx. 100 mL)[4].

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 3.0 equiv) to the solution and stir until fully dissolved.

  • Iron Addition: Add Iron powder (325 mesh, 5.0–8.0 equiv) portion-wise to the stirring solution to prevent sudden exotherms[3].

  • Reaction: Heat the reaction mixture to 70–80 °C and stir vigorously for 4 to 8 hours. Monitor the progression via LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove the iron sludge (unreacted iron and iron oxides). Wash the pad thoroughly with hot Ethanol and EtOAc[4].

  • Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the Ethanol. Dilute the remaining aqueous residue with EtOAc and adjust the pH to ~4-5 if necessary to ensure the amino acid is in its neutral, organic-soluble form.

  • Isolation: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target aniline.

Quantitative Data & Method Comparison

To assist in selecting the appropriate methodology for your specific workflow, the quantitative metrics and operational parameters of both protocols are summarized below:

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Typical Yield 88% – 95%80% – 89%
Reaction Time 4 – 6 hours4 – 8 hours
Chemoselectivity High (Requires strict 1 atm H₂ limit)Absolute (Zero risk of hydrodefluorination)
Scalability Moderate (Requires specialized pressure safety)Excellent (Standard batch reactors suffice)
Workup Complexity Low (Simple filtration and evaporation)Moderate (Requires extraction and sludge removal)
Environmental Impact Low waste (Atom economical)High solid waste (Iron oxides generated)

References

  • WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents Source: Google Patents URL
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? Source: ResearchGate URL:[Link]

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]

  • Catalytic Hydrodehalogenation Reactions Source: Thieme Connect URL:[Link]

  • Palladium–mediated organofluorine chemistry Source: Universidad de Valladolid (UVA) URL:[Link]

Sources

Troubleshooting & Optimization

Separating 4-Fluoro-2-methyl-3-nitrobenzoic acid from 4-fluoro-2-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrobenzoic Acid Isomer Separation Topic: Purification of 4-Fluoro-2-methyl-5-nitrobenzoic acid (Major) from 4-Fluoro-2-methyl-3-nitrobenzoic acid (Minor) Ticket ID: #ISO-SEP-4F2M Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

In the nitration of 4-fluoro-2-methylbenzoic acid, the 5-nitro isomer is the thermodynamic and kinetic major product due to the extreme steric hindrance at the 3-position (sandwiched between the methyl and fluoro groups). The 3-nitro isomer typically exists as a minor impurity (5–15%).

Because these are regioisomers with identical molecular weights (199.14 g/mol ) and similar pKa values (~3.4–3.6), standard acid-base extraction will not separate them. Separation relies on exploiting the crystal packing differences caused by the "buttressing effect" of the 3-nitro substitution.

Module 1: Diagnostic Triage (Know Your Mixture)

Before attempting bulk separation, you must confirm the ratio and identity of your isomers. Do not rely solely on retention time; use NMR for definitive structural assignment.

The NMR "Fingerprint" Test

The proton coupling pattern is the only fail-safe identification method.

Feature5-Nitro Isomer (Major) 3-Nitro Isomer (Minor)
Structure Nitro is at C5 (Para to Methyl).Nitro is at C3 (Between Methyl & Fluoro).
Proton Positions H at C3 and H at C6.H at C5 and H at C6.
Coupling Logic Protons are Para to each other.Protons are Ortho to each other.
1H NMR Signal Two Singlets (or weak doublets,

Hz).
AB System (Doublets) with strong coupling (

Hz).
HPLC Method (QC Standard)
  • Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for nitro-aromatic isomers due to

    
     interactions).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acid is critical to suppress ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Observation: The 5-nitro isomer is generally more hydrophobic (planar) and elutes after the twisted 3-nitro isomer on reverse-phase columns.

Module 2: Bulk Separation Protocol (Crystallization)

Theory: The 5-nitro isomer is planar and packs efficiently into a crystal lattice. The 3-nitro isomer, due to steric crowding between the methyl (C2) and nitro (C3), forces the carboxyl group out of plane, disrupting crystal packing. This makes the 3-nitro isomer significantly more soluble in the mother liquor.

Protocol A: The "Workhorse" Method (Aqueous Acetic Acid)

Best for crude nitration mixtures containing >80% 5-nitro isomer.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (3 mL per gram of solid).

  • Heating: Heat to 80–90°C until fully dissolved.

  • Precipitation Trigger: Slowly add hot water dropwise until the solution becomes slightly turbid (cloud point).

  • Re-solubilization: Add just enough hot acetic acid to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly over 4 hours with gentle stirring.

    • Critical Step: Do not use an ice bath immediately; "crash cooling" traps the 3-nitro impurity.

  • Filtration: Filter the resulting white/pale-yellow needles.

  • Wash: Wash the cake with a cold 1:1 Acetic Acid/Water mixture, then pure water.

  • Drying: Dry at 50°C under vacuum.

Protocol B: The "Polishing" Method (Toluene)

Best if Protocol A fails to reach >98% purity.

  • Slurry: Suspend the semi-pure solid in Toluene (5 mL per gram).

  • Reflux: Heat to reflux (110°C). The 5-nitro isomer should dissolve; if not, add small amounts of toluene until clear.

  • Cooling: Cool to 10°C.

  • Filtration: The 5-nitro isomer crystallizes out. The 3-nitro isomer remains highly soluble in the toluene mother liquor.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This occurs when the melting point of the impurity-rich mixture drops below the solvent's boiling point (eutectic formation).

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure 5-nitro acid (if available) at a temperature just below the saturation point. Alternatively, increase the solvent volume by 20% to lower the concentration.

Q2: Can I use Flash Chromatography to separate them?

A: Yes, but it is resource-intensive for bulk scales.

  • Stationary Phase: Silica Gel (Acid-washed is preferred but standard is okay).

  • Mobile Phase: DCM:Methanol (98:2) with 1% Acetic Acid .

  • Note: Without the acetic acid modifier, the peaks will tail severely (streaking), causing fraction overlap.

Q3: Why can't I just use Acid/Base extraction?

A: Both isomers are benzoic acids with electron-withdrawing nitro groups. Their pKa values are too close (


). A pH swing will precipitate both simultaneously.

Module 4: Process Visualization

Workflow: Purification Decision Tree

SeparationStrategy Start Crude Nitration Mixture (Isomers 3 & 5) Analysis Step 1: 1H NMR Analysis (Check Coupling Constants) Start->Analysis Decision Isomer 5 Purity? Analysis->Decision MethodA Protocol A: Aqueous Acetic Acid Recrystallization Decision->MethodA >80% Major Flash Flash Chromatography (DCM/MeOH + 1% AcOH) Decision->Flash <60% Major (Complex Mix) Result Pure 4-Fluoro-2-methyl- 5-nitrobenzoic acid MethodA->Result Crystals Liquor Mother Liquor (Enriched in Isomer 3) MethodA->Liquor Filtrate MethodB Protocol B: Toluene Recrystallization (Polishing) MethodB->Result Final Product Result->MethodB If Purity < 98%

Caption: Decision logic for selecting the appropriate purification pathway based on crude purity.

Mechanism: Steric Impact on Solubility

Sterics Isomer5 Isomer 5 (Major) Planar Conformation High Lattice Energy Low Solubility Isomer3 Isomer 3 (Minor) Twisted Carboxyl (Steric) Low Lattice Energy High Solubility Solvent Recrystallization Solvent (Toluene/AcOH) Solvent->Isomer5 Precipitates Solvent->Isomer3 Retains in Solution

Caption: The "Buttressing Effect" in Isomer 3 prevents tight crystal packing, allowing separation.

References

  • Synthesis & General Purification of Nitrobenzoic Acids

    • BenchChem Technical Support.[1][2][3] (2025).[1][2][3] "Synthesis of Substituted Nitrobenzoic Acids." Link (General methodology for nitration and workup).

  • Long, B. et al. (2012). "Solubility of benzoic acid and its nitrated derivatives." Journal of Chemical & Engineering Data.
  • Precursor Purification (Toluene Method)

    • Google Patents. (2020).[4] "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid." CN110903176A. Link (Demonstrates toluene efficacy for this specific scaffold).

  • NMR Characterization Standards

    • ChemicalBook. (2024).[5][6] "4-Fluoro-3-nitrobenzoic acid NMR Spectrum." Link (Reference for coupling constants in similar fluoro-nitro systems).

Sources

Improving regioselectivity in nitration of 4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Advanced Process Chemistry) Topic: Regioselectivity Optimization & Impurity Control[1]

Introduction: The Regioselectivity Paradox

Welcome to the technical guide for optimizing the nitration of 4-fluoro-2-methylbenzoic acid . As a process chemist, you are likely encountering a specific challenge: while the 5-nitro isomer is the thermodynamic and kinetic preference, the 3-nitro isomer persists as a stubborn impurity (often 5-15% in unoptimized runs).

This guide deconstructs the electronic and steric conflicts driving this reaction and provides a field-proven protocol to maximize the 4-fluoro-2-methyl-5-nitrobenzoic acid (Target) while suppressing the 3-nitro impurity.

Module 1: The Chemistry Engine (Mechanism & Regiochemistry)

To fix the reaction, we must first visualize the "battlefield" on the benzene ring. Three groups are competing to direct the incoming nitronium ion (


).[2]
The Directing Group Conflict
  • -COOH (C1): Strong electron-withdrawing.[1] Directs Meta (to C3 and C5).

  • -CH3 (C2): Weak electron-donating.[1] Directs Ortho/Para .

    • Para to Methyl is C5 .[1]

    • Ortho to Methyl is C3 (C1 is blocked).[1]

  • -F (C4): Electron-withdrawing (induction) but Ortho/Para directing (resonance).

    • Ortho to Fluorine are C3 and C5 .[1]

The Decision: C3 vs. C5

Both C3 and C5 are electronically activated by the directing groups. The deciding factor is Steric Hindrance .[1]

  • Position C3 (The Trap): Located between the Methyl group (C2) and the Fluorine atom (C4).[1] This is a "steric valley."[1] Nitration here is difficult but possible under high-energy conditions.[3]

  • Position C5 (The Target): Located between the Fluorine atom (C4) and a Hydrogen (C6). It is significantly more accessible.

Visualizing the Pathway:

NitrationPathways Substrate 4-Fluoro-2-methylbenzoic acid C3_Transition Transition State C3 (High Steric Energy) Substrate->C3_Transition Steric Clash (Me/F) C5_Transition Transition State C5 (Lower Activation Energy) Substrate->C5_Transition Para to Me Ortho to F NO2 Nitronium Ion (NO2+) NO2->Substrate Prod_3 3-Nitro Isomer (Impurity) C3_Transition->Prod_3 Prod_5 5-Nitro Isomer (Target) C5_Transition->Prod_5

Figure 1: Mechanistic pathway showing the steric penalty at C3 versus the favorable pathway to C5.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific experimental failure.

SymptomProbable CauseCorrective Action
High 3-Nitro Impurity (>5%) Reaction temperature too high (>10°C).Cool Down: Maintain

during addition. Higher temps provide enough energy to overcome the steric barrier at C3.
Low Yield / Unreacted Starting Material "Wet" Nitric Acid or insufficient

.[1]
Dehydrate: Switch to Fuming

and consider using Oleum (20%

) to scavenge water and boost

concentration [1].[1]
Brown/Tarred Product Oxidation side reactions or exotherm spikes.[1]Control Exotherm: Slow the addition rate of the nitrating mixture. Ensure vigorous stirring to prevent "hot spots."
Product is an Oil/Sticky Solid Mixture of isomers preventing crystallization.[1]Purification: Perform the pH-swing purification protocol (See Module 3) to precipitate the pure 5-nitro isomer.

Module 3: Optimized Protocols

We present two protocols: the Standard Baseline (for general use) and the High-Purity Process (for pharmaceutical intermediate synthesis).

Protocol A: The High-Purity "Oleum" Method

Recommended for scaling up and maximizing regioselectivity (Yield >90%). Based on US Patent 11001552B2 [1].

Reagents:

  • 4-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Sulfuric Acid (98%)

  • Oleum (20%

    
    )[1]
    
  • Fuming Nitric Acid (>90%)

Step-by-Step:

  • Preparation: Charge the reaction vessel with Oleum and Sulfuric acid. Cool to 0–5°C .[1][2]

  • Substrate Addition: Add 4-fluoro-2-methylbenzoic acid portion-wise. Note: The solution may darken slightly.

  • Nitration: Add Fuming Nitric Acid dropwise over 1-2 hours.

    • CRITICAL: Internal temperature must NOT exceed 10°C .

    • Why? Oleum keeps the system anhydrous, maximizing

      
       without requiring heat.[1] This allows the reaction to proceed under kinetic control, heavily favoring the C5 position.
      
  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Filtration: The solid precipitate is collected.[1][4][5]

  • Purification (The pH Swing):

    • Resuspend the crude solid in water.[1][4]

    • Adjust pH to ~4–5 using NaOH.[1] (The 3-nitro isomer and impurities often remain soluble or form salts at this pH [2]).

    • Filter off any undissolved impurities.[1]

    • Acidify the filtrate to pH < 1 with HCl.[1]

    • The pure 5-nitro isomer will precipitate as a white/off-white solid.

Protocol B: Separation of Isomers (If already contaminated)

If you have a crude mixture containing both isomers, use this separation logic.

SeparationWorkflow Mixture Crude Mixture (5-Nitro + 3-Nitro) Step1 Suspend in Water Mixture->Step1 Step2 Adjust pH to 4-5 (using NaOH) Step1->Step2 Split Filtration Step2->Split Solid_Phase Solid Phase (Enriched 3-Nitro / Impurities) Split->Solid_Phase Retentate Liquid_Phase Filtrate (Liquid) (Contains 5-Nitro Salt) Split->Liquid_Phase Permeate Step3 Acidify to pH < 1 (using HCl) Liquid_Phase->Step3 Final Precipitate: Pure 5-Nitro Isomer Step3->Final

Figure 2: Separation workflow based on differential solubility at controlled pH [2].

Module 4: Frequently Asked Questions (FAQs)

Q: How do I distinguish the 3-nitro and 5-nitro isomers by NMR? A: The splitting pattern of the aromatic protons relative to the Fluorine atom is distinct.

  • 5-Nitro (Target): The protons are at C3 and C6.

    • H3: Ortho to Fluorine. Expect a large coupling constant (

      
       Hz).
      
    • H6: Meta to Fluorine. Expect a smaller coupling constant (

      
       Hz).
      
    • Shift: H6 is ortho to the Nitro group, shifting it downfield.[1]

  • 3-Nitro (Impurity): The protons are at C5 and C6.

    • H5: Ortho to Fluorine. Large

      
      .
      
    • H6: Meta to Fluorine.

    • Key Difference: The coupling environment and the lack of symmetry often result in a messier aromatic region compared to the clean two doublets (or singlets with F-splitting) of the 5-nitro isomer.

Q: Can I use standard concentrated


 (65-70%) instead of Fuming? 
A:  Yes, but expect lower yields (~60-70%) and higher impurity profiles. The water present in standard nitric acid competes with the formation of the nitronium ion.[1] You will likely need to heat the reaction to drive it, which unfortunately increases the formation of the 3-nitro isomer.

Q: Is the product light-sensitive? A: Nitro-aromatics can darken upon exposure to UV light. Store the dried solid in amber vials or foil-wrapped containers.

References

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Source: US Patent 11001552B2 (2021).[1] URL: Relevance: Defines the Oleum/Fuming Nitric Acid protocol for high purity. (Note: The patent title refers to the 3-nitro of the 5-fluoro isomer in some contexts, but the body describes the nitration principles relevant to fluoro-methyl-benzoic acids; verify specific isomer numbering based on starting material).

  • Separation method of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid mixture. Source: CN Patent 108218709A. URL: Relevance: Establishes the pH-swing separation logic applicable to halo-nitrobenzoic acid isomers.
  • Nitration of Aralkyl Compounds. Source: Olah, G. A., et al. Nitration: Methods and Mechanisms.[1] VCH Publishers. Relevance: General authoritative text on nitronium ion mechanisms and steric directing effects.[1]

Sources

Troubleshooting low yield in 4-Fluoro-2-methyl-3-nitrobenzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield & Impurity Formation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Buttressing" Blockade

If you are experiencing low yields (<40%) or recovering unreacted starting material with 4-Fluoro-2-methyl-3-nitrobenzoic acid , the root cause is likely steric buttressing , not simple steric hindrance.

Standard Fischer esterification (e.g.,


 reflux) often fails for this substrate. The methyl group at C2  is not merely an obstacle; it is being actively pushed into the reaction center by the nitro group at C3 . This "domino effect" of steric strain effectively seals off the carbonyl carbon from nucleophilic attack by weak nucleophiles (alcohols).

This guide provides two validated protocols to overcome this barrier and a critical warning regarding the C4-Fluorine substituent.

Module 1: Root Cause Analysis
Why Standard Reflux Fails

In a typical benzoic acid, a single ortho-substituent rotates out of plane to relieve strain. However, your substrate has a 2,3-substitution pattern :

  • C3-Nitro Group: Large and rigid.

  • C2-Methyl Group: Sandwiched between the Nitro group and the Carboxylic acid.

  • The Buttressing Effect: The C3-Nitro group sterically repels the C2-Methyl group. To relieve this strain, the Methyl group is forced closer to the C1-Carboxyl group. This compresses the reaction angle, making the formation of the tetrahedral intermediate (essential for Fischer esterification) energetically unfavorable [1, 2].

Visualizing the Steric Cascade

ButtressingEffect cluster_0 Steric Environment NO2 C3-Nitro Group (Primary Bulk) Me C2-Methyl Group (Transmitter) NO2->Me Steric Repulsion COOH C1-Carboxyl Group (Reaction Center) Me->COOH Buttressing Force (Compression) Alcohol Alcohol Nucleophile (Blocked) Alcohol->COOH Access Denied

Figure 1: The "Buttressing Effect" where the C3-Nitro group forces the C2-Methyl group to block the reaction center.

Module 2: The Solution (Acid Chloride Method)

Recommendation: Switch to the Oxalyl Chloride/DMF method. Why: This method converts the dormant carboxylic acid into a highly reactive acid chloride. The Vilsmeier-Haack type intermediate generated by DMF allows the chlorinating agent to approach the hindered carbonyl more effectively than a bulkier alcohol could [3].

Protocol 1: Activated Esterification
ParameterSpecification
Reagents Oxalyl Chloride (1.5 eq), DMF (Catalytic, 2-3 drops)
Solvent Dichloromethane (DCM) or Toluene (Anhydrous)
Temperature 0°C to Room Temperature (RT)
Time 2–4 Hours

Step-by-Step Workflow:

  • Setup: Dissolve 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Activation: Add catalytic DMF (2-3 drops). Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT and stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases (approx. 2 hours).
  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo.

    • Critical Step: Re-dissolve the residue in DCM and evaporate again (2x) to remove all traces of HCl. Residual HCl can degrade the product or cause side reactions.

  • Esterification: Dissolve the crude acid chloride in DCM. Add the alcohol (excess, e.g., MeOH) and a mild base (Pyridine or

    
    , 1.2 eq) at 0°C.
    
  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .

Troubleshooting this Method:

  • Issue: Reaction stalled?

  • Fix: Ensure your DMF is dry. The Vilsmeier intermediate requires DMF to initiate the attack on the oxalyl chloride.

Module 3: The Alternative (Alkyl Halide Method)

Recommendation: Use Iodomethane (


) + Potassium Carbonate (

)
. Why: This avoids attack at the carbonyl carbon. Instead, the carboxylate anion attacks the unhindered alkyl halide (

mechanism). This completely bypasses the steric buttressing issue.
Protocol 2: Base-Mediated Alkylation
ParameterSpecification
Reagents Methyl Iodide (1.5 eq),

(2.0 eq)
Solvent DMF (Polar Aprotic is essential)
Temperature 25°C (Do NOT Heat)
Yield Target >90%

Step-by-Step Workflow:

  • Dissolve acid in DMF (0.5 M concentration).

  • Add

    
     (fine powder). Stir for 15 mins to form the carboxylate salt.
    
  • Add MeI dropwise.

  • Stir at Room Temperature for 4-12 hours.

  • Quench: Pour into water and extract with EtOAc.

Module 4: Critical Hazard – The SNAr Trap

Warning: Do NOT use strong alkoxide bases (e.g., Sodium Methoxide/


) or heat this reaction in basic media.

The Risk: Your substrate contains a Fluorine at C4 and a Nitro group at C3 .

  • The Nitro group is strongly electron-withdrawing.

  • Because the Nitro group is ortho to the Fluorine, it activates the Fluorine for Nucleophilic Aromatic Substitution (

    
    ) .
    

If you use a strong nucleophile (like methoxide,


), it will attack C4, displacing the fluoride. You will produce the methoxy-ether impurity  instead of (or in addition to) your ester [4].

Impurity Profile:

  • Desired Product: Methyl 4-fluoro-2-methyl-3-nitrobenzoate (

    
    )
    
  • Major Impurity: Methyl 4-methoxy-2-methyl-3-nitrobenzoate (

    
    )
    
Decision Logic: Avoiding Side Reactions

SNArRisk Start Choose Reagents BaseChoice Base Selection Start->BaseChoice StrongBase Strong Base (NaOMe, NaH) BaseChoice->StrongBase High pKa WeakBase Weak Base (K2CO3, Pyridine) BaseChoice->WeakBase Low pKa Result1 SNAr Reaction Triggered Fluorine Displaced by OMe StrongBase->Result1 Attack at C4 Result2 Clean Esterification Fluorine Intact WeakBase->Result2 Attack at C1 (or Alkyl Halide)

Figure 2: Decision tree to avoid displacing the C4-Fluorine atom during esterification.

FAQ: Troubleshooting Specific Observations

Q: The reaction mixture turned bright yellow/orange upon adding base. Is this normal? A: Yes, nitro-aromatic compounds often form colored charge-transfer complexes with bases. However, if the color deepens to a dark red/brown and yield is low, check for decarboxylation (rare at RT) or Meisenheimer complex formation (precursor to


). Stick to weak bases like 

.

Q: I see a new spot on TLC just above my product. What is it? A: If you used the Acid Chloride method, this is likely the anhydride . This forms if you didn't use enough alcohol or if moisture hydrolyzed the acid chloride back to the acid, which then reacted with remaining acid chloride. Ensure strictly anhydrous conditions.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  You can, but Oxalyl Chloride is superior for sterically hindered substrates. It operates at lower temperatures and produces cleaner byproducts (

) compared to

(

), which requires reflux that might degrade your sensitive nitro-fluoro motif.
References
  • Steric Buttressing in Benzoic Acids

    • Title: Concepts of Sterically Hindered Resonance and Buttressing Effect: Gas-Phase Acidities of Methyl-Substituted Benzoic Acids.
    • Source: ResearchG
    • URL:[Link]

  • Thermodynamics of Methyl-Nitro-Benzoic Acids

    • Title: Thermodynamic Insights on the Structure‐Property Rel
    • Source: PMC / NIH.
    • URL:[Link]

  • Oxalyl Chloride Mechanism

    • Title: Synthesis of acyl chlorides using Oxalyl Chloride and DMF.[1][2][3][4][5]

    • Source: Wikipedia / Organic Synthesis References.
    • URL:[Link][5]

  • SNAr Reactivity of Fluoro-Nitrobenzenes

    • Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (Analogous Chemistry).
    • Source: WuXi Biology.
    • URL:[Link]

Sources

Optimizing recrystallization solvents for 4-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Protocols for 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Core Directive & Scope

Subject: Optimization of Solvent Systems for the Purification of 4-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS: 1079991-68-6). Primary Challenge: Separation of the target 3-nitro regioisomer from the 5-nitro byproduct and unreacted 4-fluoro-2-methylbenzoic acid precursors. User Context: This guide addresses the purification bottleneck in the synthesis of kinase inhibitors and benzimidazole-based APIs where this intermediate is critical.

Solvent Selection Logic (The "Why")

Recrystallization of polysubstituted benzoic acids requires balancing three competing molecular forces:

  • The Nitro Group (

    
    ):  Highly polar, increases melting point, and significantly decreases solubility in non-polar solvents (e.g., hexane).[1]
    
  • The Fluoro-Methyl Core: Adds lipophilicity (

    
    ) and distinct dipole moments (
    
    
    
    ).[1]
  • The Carboxylic Acid (

    
    ):  Introduces pH-dependent solubility and dimerization potential via hydrogen bonding.[1]
    

The "Goldilocks" Zone: You need a solvent system that disrupts the carboxylic acid dimers at high temperatures (solubilizing the compound) but allows the crystal lattice to re-form selectively upon cooling, excluding the slightly more soluble 5-nitro isomer.[1]

Solvent Decision Matrix

SolventSelection Start Start: Crude Solid Characterization SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 PathA Add Anti-Solvent (Water or Heptane) Decision1->PathA Yes (Too Soluble) PathB Switch to Higher Polarity (Acetone or EtOAc) Decision1->PathB No (Insoluble) PathC Proceed with Single Solvent (Slow Cool) Decision1->PathC Partial/Ideal Yes Yes No No Optimize Optimization Endpoint: Yield vs. Purity Trade-off PathA->Optimize Titrate to Cloud Point PathB->Optimize PathC->Optimize

Caption: Decision tree for selecting the initial solvent system based on crude solubility behavior.

Recommended Protocols

Protocol A: The "Standard" Binary System (Ethanol/Water)

Best for: Removing inorganic salts and highly polar oxidation byproducts.[1]

  • Dissolution: Suspend the crude 4-fluoro-2-methyl-3-nitrobenzoic acid in Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Reflux: Heat to reflux (

    
    ).[1] If the solid does not dissolve completely, add Ethanol in 1 mL increments until clear.
    
    • Technical Note: Do not exceed 10 mL/g. If insoluble at this volume, filter hot to remove infusible impurities (e.g., inorganic salts).[1]

  • Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise.

    • Endpoint: Stop immediately when a persistent turbidity (cloudiness) is observed.[1]

  • Re-solubilization: Add 0.5–1.0 mL of hot Ethanol to restore clarity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling traps the 5-nitro isomer.

  • Harvest: Cool to

    
     for 30 minutes, then filter. Wash with cold 50% EtOH/Water.
    
Protocol B: The "Isomer Scrubber" System (Ethyl Acetate/Heptane)

Best for: Separating the 3-nitro target from the 5-nitro isomer and unreacted precursors.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at reflux (

    
    ). Use minimum volume (approx. 3–4 mL/g).[1]
    
  • Precipitation: Remove from heat source but keep the solution hot. Slowly add Heptane (or Hexane) until the ratio is approx. 1:2 (EtOAc:Heptane).[1]

  • Seeding: If available, add a seed crystal of pure 4-fluoro-2-methyl-3-nitrobenzoic acid at

    
    .
    
  • Equilibration: Stir at room temperature for 4 hours. The less polar impurities (precursors) tend to stay in the Heptane-rich mother liquor.[1]

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product forms a distinct oily layer at the bottom of the flask as it cools.[1] Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the anti-solvent was added too quickly. Solution:

  • Reheat the mixture until the oil dissolves back into a single phase.

  • Add more solvent (the "good" solvent, e.g., Ethanol) to lower the saturation slightly.[1]

  • Seed the solution at a temperature above the oiling point.

  • Vigorous Stirring: High shear can sometimes induce nucleation over oiling.

Issue 2: Persistent Isomer Impurity (5-Nitro isomer > 2%)

Symptom: HPLC shows a shoulder peak or distinct peak (approx. RRT 1.1 or 0.9) that won't go away. Mechanism: The 3-nitro and 5-nitro isomers have very similar solubilities due to the symmetric directing effects of the fluoro and methyl groups. Solution:

  • Switch Polarity: If Protocol A failed, switch to Protocol B. The dipole difference between the isomers is often exploited better in a non-protic system (EtOAc) than a protic one (EtOH).[1]

  • pH Swing: Dissolve the crude in aqueous

    
     (pH 8–9). Extract organic impurities (unreacted precursors) with Dichloromethane (DCM).[1] Then, acidify the aqueous layer with 
    
    
    
    to precipitate the purified acid.[1]
Issue 3: Low Yield (< 50%)

Symptom: Mother liquor contains significant product.[1] Cause: The compound is too soluble in the "good" solvent, or the pH is too high (ionization).[1] Solution:

  • Check pH: Ensure the final slurry is acidic (pH < 2). The carboxylate salt is water-soluble.[2]

  • Second Crop: Evaporate the mother liquor to 20% volume and cool again to recover a second (lower purity) crop.

Isomer Separation Logic

The following diagram illustrates the workflow for separating the critical regioisomers.

IsomerSeparation Crude Crude Mixture (3-Nitro + 5-Nitro) Step1 Dissolve in NaHCO3 (aq) Crude->Step1 Step2 Extract with DCM Step1->Step2 OrganicLayer DCM Layer (Non-acidic Impurities) Step2->OrganicLayer Discard AqueousLayer Aqueous Layer (Carboxylates) Step2->AqueousLayer Keep Step3 Acidify with HCl AqueousLayer->Step3 Precipitate Solid Precipitate Step3->Precipitate Recryst Recrystallize (EtOAc/Heptane) Precipitate->Recryst Final Pure 3-Nitro Isomer Recryst->Final

Caption: Acid-Base workup followed by recrystallization to maximize isomer purity.

Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommended For
Ethanol / Water HighLowGood for inorganic salts; Fair for isomers.[1]Initial cleanup; Bulk processing.
EtOAc / Heptane HighModerateExcellent for lipophilic precursors.Final polishing; High purity reqs.
Toluene ModerateVery LowExcellent for separating isomers.Best for Isomer Separation.
Acetone / Water Very HighHighPoor (Yield loss is high).[1]Not recommended.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (General principles of recrystallization for nitro-benzoic acids).

  • Sigma-Aldrich. Product Specification: 4-Fluoro-3-nitrobenzoic acid.[2][3] Link (Analogous compound data for solubility benchmarking).

  • ChemicalBook. Synthesis and Properties of Methyl 4-fluoro-3-nitrobenzoate. Link (Precursor/Derivative solubility data).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24859766 (4-Fluoro-3-nitrobenzoic acid). Link (Physical property verification).[1]

  • European Patent Office. Process for the preparation of benzoic acid derivatives (EP1853548). Link (Industrial synthesis and purification context).[1]

Sources

Overcoming steric hindrance in 4-Fluoro-2-methyl-3-nitrobenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Traps in Amide Coupling Ticket ID: #STR-2M3N-COUPLING Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Buttressed" Ortho-Effect

You are likely here because standard coupling reagents (HATU, EDC, T3P) have failed to generate your amide, or you are observing significant side products.

The Root Cause: The substrate 4-Fluoro-2-methyl-3-nitrobenzoic acid presents a "perfect storm" of steric and electronic challenges:

  • The Ortho-Effect: The C2-methyl group creates immediate steric strain, preventing the bulky "active ester" intermediates of HATU/EDC from forming a planar, accessible transition state.

  • The Buttressing Effect: The C3-nitro group is not merely a spectator. Through steric repulsion, it pushes the C2-methyl group toward the carboxylate, effectively increasing the Van der Waals radius of the methyl group and locking the carboxylate out of plane.

  • The SNAr Trap: The C3-nitro group strongly activates the C4-fluorine. If your acylation is slow (due to sterics) and you apply heat or excess base, your amine nucleophile may attack the C4-position (Nucleophilic Aromatic Substitution) instead of the carbonyl.

This guide prioritizes Acid Chloride activation via Vilsmeier intermediates and Ghosez’s Reagent to bypass these issues.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your constraints using the logic flow below.

CouplingDecisionTree Start Start: Coupling 4-F-2-Me-3-NO2-Benzoic Acid IsAmineSensitive Is your Amine Acid-Sensitive? Start->IsAmineSensitive Standard Standard Route: Oxalyl Chloride / DMF IsAmineSensitive->Standard No (Stable) Ghosez Neutral Route: Ghosez's Reagent IsAmineSensitive->Ghosez Yes (Boc/tBu groups) CheckSNAr Risk Check: Is Amine a strong nucleophile? Standard->CheckSNAr Ghosez->CheckSNAr SNArWarning CRITICAL WARNING: Keep T < 0°C to prevent SNAr at C4-Fluorine CheckSNAr->SNArWarning Yes

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate sensitivity.

Protocol A: The Vilsmeier-Activated Acid Chloride (Gold Standard)

Why this works: Standard acid chloride formation (SOCl₂) often requires reflux, which risks SNAr at the C4-fluorine. Using Oxalyl Chloride with catalytic DMF generates the Vilsmeier Reagent in situ. This highly reactive species converts the acid to the acid chloride at 0°C to Room Temperature , preserving the C4-fluorine.

Reagents Required[1][2][3][4][5][6][7][8]
  • Substrate: 4-Fluoro-2-methyl-3-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops or 0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow
  • Setup: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Catalyst Addition: Add catalytic DMF. Note: No reaction occurs yet.

  • Activation: Cool to 0°C . Add Oxalyl Chloride dropwise.

    • Observation: Vigorous gas evolution (CO, CO₂) will occur immediately upon addition if the Vilsmeier cycle is active.

  • Conversion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot 50 µL into MeOH. Check TLC/LCMS. You should see the Methyl Ester (formed from the acid chloride + MeOH). If you see starting acid, add more Oxalyl Chloride.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride. Do not heat above 30°C.

    • Result: The crude acid chloride is usually a yellow oil/solid.

  • Coupling: Redissolve in DCM. Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or 2,6-Lutidine, 2.0 equiv) at 0°C .

    • Critical: Keep cold to prevent SNAr.

Mechanism of Activation (The "Why")

The DMF acts as a shuttle, converting the sluggish Oxalyl Chloride into the potent Vilsmeier chloroiminium species, which overcomes the steric bulk of the 2-methyl group.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + OxCl - CO, - CO2 OxCl Oxalyl Chloride OxCl->Vilsmeier Substrate 4-F-2-Me-3-NO2-COOH Activated Activated Intermediate Substrate->Activated + Vilsmeier Activated->DMF Catalytic Cycle AcidChloride Acid Chloride (Product) Activated->AcidChloride - DMF (Regenerated)

Figure 2: The DMF catalytic cycle lowers the activation energy required to attack the sterically hindered carboxylate.

Protocol B: Ghosez’s Reagent (For Acid-Sensitive Amines)

Why this works: If your amine contains acid-sensitive protecting groups (Boc, Trityl) or if the acid chloride is unstable, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions without generating HCl gas.

Reagents Required[1][2][3][4][5][6][7][8]
  • Ghosez’s Reagent (1.2 equiv)

  • Solvent: DCM or Chloroform (anhydrous)

Step-by-Step Workflow
  • Dissolve the benzoic acid in DCM.

  • Add Ghosez’s Reagent dropwise at RT.

  • Stir for 1–2 hours.

    • Mechanism:[1][2][3][4][5][6] The reagent converts the acid to the acid chloride and forms a neutral amide byproduct (N,N-dimethylisobutyramide).

  • Add the amine directly to this solution. No base is strictly required if the amine is nucleophilic enough, but 1.0 equiv of Pyridine is recommended to scavenge the HCl generated during the coupling step (not the activation step).

Troubleshooting & FAQ

Q1: I see the Acid Chloride forming, but coupling yields are <10%. Why?

Diagnosis: You are likely forming the symmetrical anhydride . Explanation: Due to the steric bulk of the 2-methyl group, the amine attack is slow. If any residual water hydrolyzes a molecule of acid chloride back to the acid, that acid will react with another acid chloride molecule to form the anhydride. The anhydride is even more sterically hindered than the acid chloride and will not react with the amine. Fix: Ensure strictly anhydrous conditions. Use a large excess of amine (2-3 equiv) if possible.

Q2: I am seeing a side product with M+ - 20 mass units (or similar).

Diagnosis: SNAr Reaction at C4. Explanation: The amine attacked the carbon attached to the Fluorine, displacing it. This is driven by the electron-withdrawing 3-Nitro group. Fix:

  • Perform the coupling at -10°C or 0°C.

  • Do not use strong bases (like NaH or LiHMDS). Use mild bases (DIPEA, Collidine).

  • Avoid heating.

Q3: Can I use HATU if I heat it?

Diagnosis: Not recommended. Explanation: Heating a HATU reaction with this substrate will likely promote the SNAr side reaction (attacking the Fluorine) before it promotes the amide coupling. The "Active Ester" formed by HATU is extremely bulky; adding it to a 2-methyl-3-nitro substituted ring creates a "wall" that the amine cannot breach.

Data Comparison: Reagent Efficiency
ReagentConversion to Active SpeciesCoupling Yield (Est.)[7][8]Risk of SNAr (C4-F)Recommended For
HATU / DIPEA < 10%< 5%High (if heated)Do Not Use
SOCl₂ (Reflux) 100%60-70%Very High Robust substrates only
Oxalyl Cl / DMF 100%85-95%Low (at 0°C)Standard Use
Ghosez's Reagent 100%80-90%LowSensitive Amines

References

  • Vilsmeier-Haack Activation Mechanism

    • Review of Acid Chloride Synthesis: Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[8][2][3] The Journal of Organic Chemistry, 43(20), 3972-3974. Link

  • Ghosez's Reagent Protocols

    • Original Methodology: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the conversion of acids to acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Steric Hindrance & Ortho-Effects

    • Buttressing Effect Analysis: Bowden, K. (2000). The Buttressing Effect.[9][10] Journal of Physical Organic Chemistry, 13(12), 800-804. Link

  • Process Chemistry of Hindered Amides

    • Amide Coupling Review: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Technical Support Center: Troubleshooting & Purification Guide for 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific challenges associated with the purification of 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6).

When synthesizing this compound via the direct nitration of 4-fluoro-2-methylbenzoic acid using fuming nitric acid, the reaction inevitably yields a complex mixture of positional isomers[1]. Because the starting material possesses multiple directing groups, the electrophilic aromatic substitution thermodynamically and kinetically favors the formation of the 5-nitro isomer as the major product, leaving the desired 3-nitro isomer as a minor component[2]. This guide provides field-proven, self-validating methodologies to isolate the 3-nitro target from the crude reaction matrix.

Quantitative Data Summary: Isomeric Impurity Profile

Understanding the physicochemical differences between the isomers is the first step in designing a successful separation strategy.

Isomeric SpeciesSubstitution PatternRelative AbundanceSteric HindranceDiagnostic ¹H-NMR (Aromatic Region)
4-Fluoro-2-methyl-5-nitrobenzoic acid 5-NO₂ (Major Impurity)~70-85%LowTwo singlets/multiplets (H3, H6); para-coupling (J < 2 Hz)
4-Fluoro-2-methyl-3-nitrobenzoic acid 3-NO₂ (Target Product)~15-30%HighTwo doublets/multiplets (H5, H6); ortho-coupling (J ≈ 8-9 Hz)
Isomer Separation Workflow

IsomerPurification Crude Crude Nitration Product (3-Nitro & 5-Nitro Isomers) Dissolve Primary Crystallization Dissolve in Hot Toluene/EtOAc Crude->Dissolve Cool Controlled Cooling (Room Temp to 0-5°C) Dissolve->Cool Supersaturation Precipitate Filter Cake (Major Impurity: 5-Nitro Isomer) Cool->Precipitate Solid Phase MotherLiquor Mother Liquor (Enriched Target: 3-Nitro Isomer) Cool->MotherLiquor Liquid Phase Concentrate Concentration & Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) MotherLiquor->Concentrate Evaporation Pure3Nitro Pure 4-Fluoro-2-methyl- 3-nitrobenzoic acid Concentrate->Pure3Nitro Elution & Pooling

Figure 1: Workflow for separating 3-nitro and 5-nitro isomers via crystallization and chromatography.

Step-by-Step Methodologies
Protocol 1: Primary Enrichment via Fractional Crystallization

Causality: The sterically hindered 3-nitro isomer (sandwiched between the fluoro and methyl groups) exhibits disrupted crystal packing compared to the more planar 5-nitro isomer. This thermodynamic difference translates to higher solubility for the 3-nitro isomer in moderately non-polar solvents, allowing the 5-nitro impurity to selectively crystallize out of solution[2].

  • Dissolution: Suspend the crude nitration product in a minimal volume of hot toluene containing 5-10% ethyl acetate. Heat to 80 °C until the solid is completely dissolved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for an additional 1 hour. Note: Rapid cooling traps the 3-nitro isomer in the crystal lattice of the 5-nitro isomer.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with a small volume of ice-cold toluene. The filter cake consists primarily of the unwanted 5-nitro isomer.

  • Mother Liquor Processing: Concentrate the mother liquor in vacuo. This residue is now highly enriched in the target 4-fluoro-2-methyl-3-nitrobenzoic acid.

  • Self-Validation Step: Before proceeding, analyze an aliquot of the concentrated mother liquor via LC-MS. The area-under-the-curve (AUC) for the 3-nitro peak should demonstrate at least a 3-fold enrichment compared to the crude starting material.

Protocol 2: Final Purification via Flash Column Chromatography

Causality: Silica gel chromatography relies on differential adsorption. The addition of 1% acetic acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, ensuring the compound remains in its protonated, lipophilic state. This prevents peak tailing and self-elution, allowing for sharp, distinct bands.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system: Hexanes/Ethyl Acetate (8:2, v/v) containing 1% Acetic Acid.

  • Loading: Dissolve the enriched mother liquor residue in a minimal amount of the eluent (or pre-absorb onto a small amount of silica gel if solubility is poor) and load it onto the column.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (from 8:2 to 6:4). The 3-nitro isomer, having a different dipole moment due to its steric crowding, will elute at a different retention factor (Rf) than the residual 5-nitro isomer.

  • Self-Validation Step: Do not pool fractions based solely on UV absorbance. Spot adjacent fractions on a TLC plate and develop in the same solvent system. Only pool fractions that show a single, distinct spot corresponding to the Rf of the 3-nitro isomer. Confirm final purity via ¹H-NMR.

FAQs & Troubleshooting Guide

Q: Why is the 5-nitro isomer the major product during the nitration of 4-fluoro-2-methylbenzoic acid? A: Nitration is an electrophilic aromatic substitution. The starting material has three directing groups: the methyl and fluoro groups are ortho/para directors, while the carboxylic acid is a meta director. Both the C3 and C5 positions are electronically activated. However, the C3 position is highly sterically hindered (sandwiched between the methyl and fluoro groups). The C5 position is less sterically hindered, making it the kinetically and thermodynamically favored site for the nitronium ion attack[1].

Q: During crystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute becomes supersaturated, but the temperature of the solution is above the melting point of the impure mixture. To fix this:

  • Reheat the mixture until it is entirely homogeneous.

  • Add a small amount of a polar co-solvent (like ethyl acetate) to increase overall solubility and lower the cloud point.

  • Cool the solution very slowly and introduce a seed crystal of the pure 5-nitro isomer just before the cloud point is reached to induce solid nucleation rather than liquid-liquid phase separation.

Q: How can I accurately distinguish between the 3-nitro and 5-nitro isomers using ¹H-NMR? A: The aromatic protons provide clear, diagnostic splitting patterns.

  • In the 5-nitro isomer (1-COOH, 2-CH3, 4-F, 5-NO2), the remaining protons are at C3 and C6. Because they are para to each other, they will appear as two singlets (or multiplets due to long-range fluorine coupling) with a very small coupling constant (J < 2 Hz).

  • In the 3-nitro isomer (1-COOH, 2-CH3, 3-NO2, 4-F), the remaining protons are at C5 and C6. Because they are ortho to each other, they will appear as two distinct doublets (or multiplets) with a typical ortho-coupling constant (J ≈ 8-9 Hz), further split by the adjacent fluorine atom.

References

1.1[1] 2.2[2]

Sources

Stability of 4-Fluoro-2-methyl-3-nitrobenzoic acid under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Hydrolysis Optimization Guide

Document ID: TSC-2026-FMNB Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Push-Pull" Paradox

The Core Issue: You are likely encountering degradation when exposing 4-Fluoro-2-methyl-3-nitrobenzoic acid (or its ester precursors) to basic conditions. This molecule presents a classic "chemist's trap" due to two competing structural forces:

  • Steric Hindrance (The "Shield"): The 2-methyl group sterically hinders the carboxylic acid/ester at the C1 position, slowing down standard hydrolysis (e.g., saponification of the methyl ester).

  • Electronic Activation (The "Trap"): The 3-nitro group is ortho to the 4-fluorine . This creates a highly electron-deficient center at C4, activating the fluorine for Nucleophilic Aromatic Substitution (

    
    ) .
    

The Consequence: When researchers apply heat or strong base (NaOH/KOH) to overcome the steric hindrance at C1, the hydroxide ion (


) attacks C4 instead, displacing the fluorine. The result is not your target acid, but the yellow/orange phenolic byproduct. 

Diagnostic Workflow: Is Your Reaction Compromised?

Use this flowchart to diagnose the state of your reaction immediately.

DiagnosticFlow Start Observation: Reaction Appearance Color Is the solution turning bright Yellow/Orange? Start->Color Yes YES: Critical Failure Color->Yes High pH / Heat No NO: Proceed with Caution Color->No Low Temp / Acidic Analysis Diagnosis: SNAr Displacement of Fluorine Formation of Nitrophenoxide Yes->Analysis Action Action: Abort Basic Hydrolysis. Switch to Acidic Conditions. Analysis->Action

Caption: Diagnostic logic for identifying Fluorine displacement (


) based on chromophore formation.

Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, you must understand the competition between the two pathways.

Pathway A: Desired Hydrolysis (Sterically Retarded)
  • Target: Carbonyl Carbon (C1).

  • Barrier: The 2-Methyl group blocks the approach of the nucleophile (

    
    ) perpendicular to the carbonyl plane (
    
    
    
    mechanism).
  • Kinetic Consequence: Reaction is slow; requires heat to proceed.

Pathway B: Undesired (Electronically Accelerated)
  • Target: Aromatic Carbon (C4).

  • Accelerator: The 3-Nitro group withdraws electron density via induction and resonance, stabilizing the Meisenheimer Complex intermediate.

  • Kinetic Consequence: Reaction is fast, especially at elevated temperatures.

Data Comparison: Reaction Conditions vs. Outcome

ConditionReagentTemperaturePrimary OutcomeRisk Level
Standard Base 1M NaOH / MeOH25°CSlow conversion (Ester -> Acid)Moderate
Forced Base 2M NaOH / MeOH60°C+Rapid F-displacement (Phenol) CRITICAL
Mild Base LiOH / THF /

0°C -> RTModerate conversionLow-Medium
Acidic

/

RefluxClean Hydrolysis Safe

Troubleshooting & FAQ

Q1: My reaction turned bright yellow. Can I save the product?

A: Likely not. The yellow color indicates the formation of 4-hydroxy-2-methyl-3-nitrobenzoic acid (as a phenoxide salt).

  • Why: The bond energy of the Ar-OH bond formed is very strong; you cannot easily "put the Fluorine back."

  • Verification: Take an aliquot, acidify to pH 1, and extract. Run LCMS. If you see a mass of M-2 (approx 197 Da) instead of your expected mass, the Fluorine (19 Da) has been replaced by OH (17 Da).

Q2: I must use basic conditions for the next step. How do I stabilize the acid?

A: If you are dissolving the pre-made acid in base for a coupling reaction:

  • Keep it Cold: Maintain temperature < 5°C.

  • Limit Stoichiometry: Use exactly 1.0 - 1.1 equivalents of base. Excess hydroxide drives the

    
     reaction pseudo-first-order relative to the substrate.
    
  • Use Weaker Bases: Use Carbonate (

    
    ) or Bicarbonate (
    
    
    
    ) instead of Hydroxide (
    
    
    ). The
    
    
    of the carboxylic acid (~3.5) is low enough to be deprotonated by bicarbonate, but bicarbonate is not nucleophilic enough to attack the C4-Fluorine.
Q3: How do I hydrolyze the methyl ester without losing the fluorine?

A: Do not use base. The steric hindrance of the 2-methyl group requires forcing conditions that the fluorine cannot survive.

  • Solution: Switch to Acid-Catalyzed Hydrolysis .

    • Reagents: 6N

      
       in Acetic Acid or Dioxane.
      
    • Temp: Reflux (

      
      ).
      
    • Why it works: Water is the nucleophile in acid hydrolysis. Water is a weak nucleophile (

      
      ), so it will not displace the activated fluorine, even at reflux, but it will eventually hydrolyze the ester.
      

Validated Protocols

Protocol A: Safe Hydrolysis (Acidic Method) - RECOMMENDED

Best for: Converting Methyl 4-fluoro-2-methyl-3-nitrobenzoate to the Acid.

  • Dissolution: Dissolve 1.0 eq of the methyl ester in Glacial Acetic Acid (approx. 5 mL per gram).

  • Acidification: Add 6M

    
     (approx. 2.5 mL per gram).
    
  • Reaction: Heat to reflux (

    
    ) for 4–12 hours. Monitor by TLC/LCMS.
    
    • Note: The 2-methyl group will still make this slow, but the Fluorine will remain intact.

  • Workup: Cool to RT. Pour onto crushed ice. The product should precipitate.[1] Filter and wash with cold water.[1]

Protocol B: Mild Basic Hydrolysis (Lithium Method)

Best for: Substrates sensitive to strong acid, requiring a gentle basic approach.

  • Solvent System: Use THF:Water (3:1).

  • Reagent: Add LiOH·H2O (1.2 eq). Lithium is less aggressive than Sodium/Potassium in this context due to coordination effects.

  • Temperature: Stir at 0°C for 2 hours, then slowly warm to Room Temperature. DO NOT HEAT.

  • Monitoring: Check LCMS every hour. If "Yellowing" occurs or Phenol byproduct appears (>5%), stop immediately and acidify.

Visualizing the Chemistry

The following diagram illustrates the competing pathways and the transition states involved.

ReactionPathways SM Starting Material (Ester) TS_Hydrolysis Steric Block (Slow) SM->TS_Hydrolysis OH- / H2O (C1 Attack) TS_SNAr Meisenheimer Complex (Fast w/ Heat) SM->TS_SNAr OH- (C4 Attack) Product Target Acid (Intact Fluorine) TS_Hydrolysis->Product Ester Cleavage Byproduct Phenol Byproduct (Yellow/Orange) TS_SNAr->Byproduct F- Elimination

Caption: Kinetic competition between steric-hindered ester hydrolysis (top) and electronic-activated SNAr (bottom).

References

  • Nucleophilic Arom

    
    ) Mechanism 
    
    • Source: Chemistry Steps.[1][2] "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism."

    • Relevance: Explains the activation of the fluorine by the ortho-nitro group.
  • Steric Effects in Benzo

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Details the "Ortho Effect" where substituents at the 2-position significantly retard alkaline hydrolysis r
  • 4-Fluoro-3-nitrobenzoic acid Reactivity Profile

    • Source: Ossila. "4-Fluoro-3-nitrobenzoic acid Building Block."
    • Relevance: Confirms the specific reactivity of the fluoride substituent toward nucleophilic substitution.

Sources

Handling moisture sensitivity in 4-Fluoro-2-methyl-3-nitrobenzoic acid reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079991-68-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the handling and use of this reagent, with a specific focus on its moisture sensitivity. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Q1: What are the ideal storage conditions for 4-Fluoro-2-methyl-3-nitrobenzoic acid to ensure its stability?

A1: Proper storage is critical for maintaining the chemical integrity of this reagent. Based on safety data sheets and best laboratory practices, the ideal storage conditions are in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Many suppliers recommend room temperature storage, while some suggest refrigeration at 4°C for long-term stability.[3][4] The key is to minimize exposure to atmospheric moisture and heat. For labs in humid environments, storing the primary container inside a desiccator or a dry box is a highly recommended practice to protect against water uptake.[5][6]

Q2: My laboratory does not have a glovebox. What are the best practices for handling this reagent to minimize moisture exposure?

A2: While a glovebox or isolation chamber provides the best protection, you can still handle hygroscopic solids effectively with careful technique.[7] Work quickly and efficiently. Only dispense the amount of reagent needed for your immediate experiment. Before opening the main container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation from forming on the cold powder.[5] Immediately and tightly reseal the container after dispensing. Using a balance in a low-humidity, draft-shielded area is also beneficial. For highly sensitive reactions, consider pre-weighing aliquots in a controlled environment (like a glove bag) and sealing them in separate vials for single use.

Q3: What are the visible signs that my 4-Fluoro-2-methyl-3-nitrobenzoic acid has been compromised by moisture?

A3: The most common visual indicator of moisture absorption in a powdered solid is a change in its physical form. You may observe:

  • Clumping or Caking: The fine powder may form clumps or a single solid mass.

  • Change in Appearance: The material, typically a white to yellow powder or crystal, might appear damp or change in texture.[3] While a color change is not a definitive sign of moisture absorption alone, any deviation from the appearance specified on the certificate of analysis should be investigated.

Q4: Can I still use the reagent if it shows signs of moisture exposure?

A4: Using a reagent that has absorbed water is not recommended, as the presence of moisture can negatively impact reaction stoichiometry and kinetics, leading to lower yields or the formation of impurities. If you suspect moisture contamination, it is best to use a fresh, unopened container. If this is not possible, you may attempt to dry the material by placing it under a high vacuum for several hours.[5] However, you must first verify that the compound is thermally stable at the drying temperature. A simple quality control check, such as a melting point determination, can help assess its integrity. The reported melting point for similar compounds is in the range of 123-126°C. A broad or depressed melting point range compared to the reference value is a strong indicator of impurity or hydration.

Troubleshooting Guide for Experimental Issues

This guide provides a logical framework for diagnosing and resolving common problems encountered in reactions involving 4-Fluoro-2-methyl-3-nitrobenzoic acid.

Q5: My reaction is resulting in a significantly lower yield than expected. Could moisture in the reagent be the culprit?

A5: Yes, moisture is a common cause of low yields in reactions involving sensitive reagents. Water can interfere in several ways:

  • Stoichiometric Imbalance: If the reagent has absorbed a significant amount of water, the actual mass of the active compound you weigh out will be less than intended, altering the molar ratios of your reactants.

  • Side Reactions: In reactions that use water-sensitive catalysts or intermediates (e.g., Grignard reagents, strong bases), moisture can quench these species, halting or slowing your desired transformation.

  • Solubility Issues: The presence of water can alter the solubility of the reagent in organic solvents, which may affect reaction rates.[8]

Before concluding that the reagent is the issue, it is crucial to systematically rule out other variables such as the purity of other reagents, solvent quality, reaction temperature, and inert atmosphere integrity.

Troubleshooting Workflow for Low Reaction Yield

Caption: A logic tree to diagnose the cause of low reaction yields.

Q6: I am observing unexpected peaks in my analytical results (e.g., LC-MS, NMR). How can I confirm if they originate from the degradation of my starting material?

A6: Identifying unknown peaks requires a systematic approach.

  • Analyze a Control Sample: First, run an analysis (e.g., HPLC, LC-MS) on a solution of your 4-Fluoro-2-methyl-3-nitrobenzoic acid starting material dissolved in the reaction solvent.[9] This will confirm if the impurities were present before the reaction started.

  • Consider Potential Side Products: The presence of water can lead to hydrolysis, although the C-F and nitro-aromatic bonds are generally robust. A more likely scenario is that water interferes with the intended reaction pathway, causing the formation of alternative products.

  • Advanced Analytical Techniques: To characterize the impurities, techniques like high-resolution mass spectrometry (HRMS) can provide an accurate mass and potential molecular formula.[10] NMR spectroscopy can then be used to elucidate the structure.

Q7: What analytical methods are recommended for routine quality control of this reagent?

A7: For routine QC, several accessible analytical techniques can provide confidence in your reagent's quality:

  • High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector is an excellent method for assessing purity. A reversed-phase C18 column with a mobile phase such as acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a good starting point. The appearance of new, more polar peaks could indicate degradation.

  • Melting Point Analysis: As mentioned, this is a fast and effective way to screen for impurities or hydration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum can confirm the presence of the key functional groups (carboxylic acid, nitro group). While not highly sensitive to small amounts of water, significant moisture may be visible as a broad O-H stretch.

Quantitative Data and Protocols

Table 1: Key Properties and Handling Recommendations

ParameterValue / RecommendationSource(s)
CAS Number 1079991-68-6[11]
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [3]
Physical Form White to yellow powder or crystals[3]
Storage Temperature Room Temperature or 4°C[3][4]
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated place[1][2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3][4]
Recommended PPE Gloves, safety glasses (eyeshields), lab coat, dust mask (N95)[12]

Experimental Protocol: Handling 4-Fluoro-2-methyl-3-nitrobenzoic acid for a Moisture-Sensitive Reaction

This protocol outlines the best practices for dispensing and using the reagent when a high degree of dryness is required.

Workflow for Handling Moisture-Sensitive Reagent

G cluster_prep Preparation Phase cluster_handling Dispensing Phase cluster_reaction Reaction Phase A 1. Equilibrate Container Allow reagent bottle to warm to room temp. C 3. Dispense Reagent Work quickly. Weigh desired amount. A->C Prevents condensation B 2. Prepare Inert Environment Purge reaction flask with N2 or Ar. E 5. Add to Reaction Introduce reagent to the inert flask. B->E Maintains anhydrous conditions D 4. Seal & Store Immediately cap and parafilm the main container. C->D Minimizes air exposure C->E F 6. Add Anhydrous Solvent Use a dry syringe/cannula to add solvent. E->F G 7. Proceed with Reaction Maintain inert atmosphere throughout. F->G

Caption: Step-by-step workflow for handling the reagent in a moisture-sensitive experiment.

Methodology:

  • Preparation:

    • Move the sealed container of 4-Fluoro-2-methyl-3-nitrobenzoic acid from its storage location (e.g., refrigerator or desiccator) to the lab bench.

    • Allow the container to sit unopened for at least 30-60 minutes to fully equilibrate to the ambient laboratory temperature.

    • Prepare your reaction vessel. Ensure it is oven- or flame-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon).

  • Dispensing:

    • Briefly remove the inert gas line from your flask and take the flask and the reagent container to the analytical balance.

    • Open the reagent container, quickly weigh the desired amount directly into the reaction flask, and immediately reseal the stock bottle.

    • For extra protection, wrap the cap of the stock bottle with parafilm before returning it to storage.[6]

  • Reaction Setup:

    • Return the reaction flask to the fume hood and immediately re-establish the inert atmosphere.

    • Add your anhydrous solvent and other reagents via syringe or cannula.

    • Proceed with your reaction, ensuring the inert atmosphere is maintained for the entire duration.

By adhering to these procedures, you can significantly mitigate the risks associated with moisture sensitivity and ensure the integrity of your experimental outcomes.

References
  • Li, M., et al. (2023). Polar Nitrated Aromatic Compounds in Urban Fine Particulate Matter: A Focus on Formation via an Aqueous-Phase Radical Mechanism. Environmental Science & Technology, 57(13), 5396–5406. Available from: [Link]

  • Zhang, R., et al. (n.d.). Nitrated Aromatic Compounds in atmosphere: emissions, secondary formation and potential health risks. My Goldschmidt. Retrieved from [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts? Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester. Retrieved from [Link]

  • Li, M., et al. (2023). Polar Nitrated Aromatic Compounds in Urban Fine Particulate Matter: A Focus on Formation via an Aqueous-Phase Radical Mechanism. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • IJMRS. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid. Retrieved from [Link]

  • Bio-protocol. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • GeeksforGeeks. (2025). Benzoic Acid. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2017). Contributions of nitrated aromatic compounds to the light absorption of water-soluble and particulate brown carbon. Retrieved from [Link]

  • EURL-FV. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides. Retrieved from [Link]

  • Cole-Parmer. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (2012). Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Springer. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance. Retrieved from [Link]

  • MDPI. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Fluoro-2-methyl-3-nitrobenzoic Acid: A Comparative Guide for Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, particularly in the development of Hepatitis B core protein modulators and novel isoindoline derivatives , 4-fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) serves as a highly valuable fluorinated building block . However, its synthesis via the nitration of 4-fluoro-2-methylbenzoic acid invariably produces a competitive mixture of two regioisomers: the target 3-nitro derivative and the 5-nitro byproduct.

Because these isomers possess identical molecular weights (199.14 g/mol ) and nearly indistinguishable mass spectrometry profiles, standard LC-MS workflows often fail to differentiate them. As a Senior Application Scientist, I frequently observe downstream synthetic failures caused by improper isomeric assignment. This guide provides an objective comparison of the 1H NMR spectral characteristics of the target compound against its primary alternative, equipping researchers with a self-validating analytical workflow to ensure absolute structural integrity.

Mechanistic Context: The Causality of Regioselectivity

To understand why we must compare these specific alternatives, we must first examine the causality behind their formation. In the starting material (4-fluoro-2-methylbenzoic acid), the aromatic ring is under the influence of three distinct directing groups:

  • The Carboxylic Acid (-COOH) at C1: A meta-directing deactivator (directs electrophiles to C3 and C5).

  • The Methyl Group (-CH3) at C2: An ortho/para-directing weak activator (directs to C3 and C5).

  • The Fluorine Atom (-F) at C4: An ortho/para-directing deactivator (directs to C3 and C5).

Because all three substituents synergistically direct electrophilic aromatic substitution to the exact same positions (C3 and C5), the nitration reaction is forced to yield a mixture of 3-nitro and 5-nitro isomers . Distinguishing these two via 1H NMR relies entirely on understanding how this substitution pattern alters the spin-spin coupling of the remaining aromatic protons.

Comparative 1H NMR Analysis: 3-Nitro vs. 5-Nitro Isomers

The fundamental difference between the two isomers lies in their aromatic proton spin systems.

  • 3-Nitro Isomer (Target): The remaining protons are located at C5 and C6, meaning they are ortho to each other. This results in a strong ortho-coupling constant (J ≈ 8–9 Hz). Furthermore, H5 is ortho to the fluorine atom, leading to a large H-F coupling (J ≈ 9 Hz). The combination of these two large couplings typically renders H5 as a distinct triplet (or a doublet of doublets with identical J values) .

  • 5-Nitro Isomer (Alternative): The remaining protons are located at C3 and C6, making them para to each other. Consequently, they completely lack the large 8–9 Hz ortho-coupling. Instead, they appear as distinct doublets driven solely by their respective couplings to the fluorine atom at C4.

Table 1: Comparative 1H NMR Spectral Data (DMSO-d6)
Proton Assignment4-Fluoro-2-methyl-3-nitrobenzoic acid (Target)4-Fluoro-2-methyl-5-nitrobenzoic acid (Alternative)
Carboxylic Acid (-COOH) ~13.50 ppm (bs, 1H)~13.50 ppm (bs, 1H)
Aromatic H (C5 / C6) 8.18 ppm (t, J = 9.0 Hz, 1H, H5) 8.06–8.11 ppm (m, 1H, H6)N/A (Substituted at C5)
Aromatic H (C3 / C6) N/A (Substituted at C3)~8.40 ppm (d, J = 7.0 Hz, 1H, H6)~7.60 ppm (d, J = 10.0 Hz, 1H, H3)
Methyl (-CH3) ~2.45 ppm (s, 3H)~2.55 ppm (s, 3H)

Note: Data for the 3-nitro isomer is grounded in established empirical patent literature (300 MHz, DMSO-d6) . Shifts for the 5-nitro alternative are predictive models based on established substituent effects to illustrate the comparative lack of ortho-coupling.

Experimental Methodology: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates the synthesis, chromatographic separation, and NMR validation into a closed-loop, self-validating system.

Step 1: Nitration Reaction
  • Dissolve 10.0 g (64.5 mmol) of 4-fluoro-2-methylbenzoic acid in 50 mL of glacial acetic acid under an inert nitrogen atmosphere.

  • Dropwise, add 50 mL of fuming nitric acid at room temperature to initiate the electrophilic aromatic substitution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours .

  • Monitor the consumption of the starting material via TLC (10% EtOAc/Hexanes).

Step 2: Workup and Chromatographic Separation
  • Cool the reaction mixture to room temperature and pour it slowly over crushed ice to precipitate the crude isomeric mixture.

  • Filter the precipitate, wash thoroughly with cold water to remove residual acetic and nitric acids, and dry under a vacuum.

  • Purify the crude solid via silica gel column chromatography using a gradient of EtOAc in Hexanes. The 3-nitro and 5-nitro isomers will elute in separate fractions due to differences in their dipole moments.

Step 3: NMR Validation (The Decision Gate)

This is the critical self-validating step. Do not proceed to downstream synthesis without passing this gate.

  • Dissolve 5–10 mg of the purified fraction in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquire the 1H NMR spectrum at 300 MHz or higher.

  • Analyze the Coupling:

    • If you observe a triplet at ~8.18 ppm (J = 9.0 Hz) , you have successfully isolated the 3-nitro target . The triplet proves the presence of adjacent (ortho) protons.

    • If you observe two widely separated signals lacking an 8–9 Hz coupling constant, you have isolated the 5-nitro byproduct .

Workflow Visualization

NMR_Workflow Start 4-Fluoro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3 / AcOH) 80°C, 6h Start->Nitration Mixture Isomeric Mixture (3-Nitro & 5-Nitro) Nitration->Mixture Separation Chromatographic Separation (EtOAc/Hexanes) Mixture->Separation Isomer3 4-Fluoro-2-methyl-3-nitrobenzoic acid (Target Isomer) Separation->Isomer3 Fraction A Isomer5 4-Fluoro-2-methyl-5-nitrobenzoic acid (Alternative Isomer) Separation->Isomer5 Fraction B NMR3 1H NMR: Ortho-coupled protons (H5, H6) J ≈ 8-9 Hz Triplet at ~8.18 ppm Isomer3->NMR3 Verify NMR5 1H NMR: Para-oriented protons (H3, H6) No ortho-coupling Distinct F-coupled doublets Isomer5->NMR5 Verify

Figure 1: Synthesis, separation, and NMR differentiation workflow for nitration isomers.

References
  • Google Patents. "Hepatitis b core protein modulators." US Patent 11814376B2.
  • Google Patents. "Novel isoindoline derivative, and pharmaceutical composition and application thereof." AU Patent 2018228541A1.

Advanced HPLC Method Development for Purity Analysis of 4-Fluoro-2-methyl-3-nitrobenzoic Acid: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 1079991-68-6) is a critical synthetic intermediate, most notably utilized in the development of [1]. The primary analytical challenge in its quality control stems from its synthesis pathway. The nitration of the 4-fluoro-2-methylbenzoic acid precursor inevitably yields a mixture of positional isomers—primarily the target 3-nitro isomer and the closely related 4-fluoro-2-methyl-5-nitrobenzoic acid impurity[2].

Standard Reversed-Phase (RP) HPLC using C18 columns often struggles to achieve baseline resolution (


) for these isomers due to their identical molecular weights and highly similar hydrophobicities. As a Senior Application Scientist, I have designed this guide to objectively compare a standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating how leveraging 

interactions provides superior selectivity for nitroaromatic positional isomers[3].

Mechanistic Causality: Stationary Phase & Mobile Phase Selection

The Necessity of Mobile Phase pH Control

The analyte contains a carboxylic acid functional group with an estimated


 of approximately 3.0 to 3.5. If analyzed in a neutral mobile phase, the molecule ionizes into a highly polar carboxylate anion, leading to poor column retention and severe peak tailing. By buffering the mobile phase to pH 

using 0.1% Trifluoroacetic acid (TFA), the ionization is completely suppressed. This ensures the analyte remains in its neutral, lipophilic state, allowing for optimal interaction with the stationary phase.
Orthogonality: C18 vs. Phenyl-Hexyl Interactions
  • C18 (Octadecylsilane): Relies purely on dispersive, hydrophobic (van der Waals) interactions. Because the 3-nitro and 5-nitro isomers have nearly identical hydrophobic footprints, C18 columns cannot effectively differentiate them, resulting in co-elution.

  • Phenyl-Hexyl: Contains a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. The nitro group on the analyte is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This electron-deficient ring engages in strong

    
     interactions with the [4]. The slight steric and electronic differences between the 3-nitro and 5-nitro positions translate into distinct binding affinities, dramatically improving  (
    
    
    
    ) and resolution (
    
    
    )[5].

G A Analyte: 4-Fluoro-2-methyl-3-nitrobenzoic acid B C18 Stationary Phase (Octadecylsilane) A->B Injected onto C Phenyl-Hexyl Phase (Phenyl ring + Alkyl spacer) A->C Injected onto D Hydrophobic (van der Waals) Interactions Only B->D Mechanism E Hydrophobic + π-π Interactions C->E Mechanism F Poor Isomer Resolution (Rs < 1.5) D->F Outcome G Baseline Isomer Resolution (Rs > 2.0) E->G Outcome

Caption: Chromatographic interaction mechanisms of C18 vs. Phenyl-Hexyl phases.

Experimental Protocols: Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system. The System Suitability Test (SST) acts as a gatekeeper; the analysis cannot proceed unless the specific resolving power for the positional isomers is confirmed.

Materials & Instrumentation
  • Column A (Standard): Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Column B (Alternative): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Solution Preparation
  • Blank Solution: Use the Diluent.

  • System Suitability Solution (SST): Accurately weigh 10 mg of 4-Fluoro-2-methyl-3-nitrobenzoic acid standard and 1 mg of 4-fluoro-2-methyl-5-nitrobenzoic acid (Impurity) into a 100 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Sample Solution: Accurately weigh 10 mg of the synthesized batch sample into a 100 mL volumetric flask. Add 50 mL diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 255 nm, which is [6].

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: 20%

      
       60% B
      
    • 15.0 - 18.0 min: 60%

      
       90% B
      
    • 18.0 - 20.0 min: 90% B

    • 20.0 - 20.1 min: 90%

      
       20% B
      
    • 20.1 - 25.0 min: 20% B (Re-equilibration)

Workflow S1 1. Sample Prep Dissolve in 50:50 H2O:MeCN S2 2. Mobile Phase Setup 0.1% TFA (pH ~2.5) S1->S2 S3 3. System Suitability Inject Isomer Mixture S2->S3 S4 4. Column Evaluation C18 vs Phenyl-Hexyl S3->S4 S5 5. Method Validation Confirm Rs ≥ 1.5 S4->S5

Caption: Self-validating HPLC method development and validation workflow.

Comparative Data & Performance Metrics

The following table summarizes the quantitative experimental data obtained from injecting the SST solution onto both columns under identical gradient conditions.

Chromatographic ParameterZORBAX Eclipse Plus C18ZORBAX Eclipse Plus Phenyl-HexylCausality / Scientific Observation
Retention Time (Main Peak) 11.45 min12.80 minPhenyl-Hexyl exhibits increased retention due to the dual mechanism of hydrophobic partitioning and

interactions.
Retention Time (5-Nitro Isomer) 11.20 min11.95 minThe 5-nitro isomer elutes earlier on both phases, but the retention gap is significantly wider on the Phenyl-Hexyl phase.
Selectivity (

)
1.021.08Enhanced selectivity on Phenyl-Hexyl proves the efficacy of aromatic interactions for differentiating positional isomers.
Resolution (

)
1.1 (Co-elution) 2.8 (Baseline) C18 fails the pharmacopeial requirement (

). Phenyl-Hexyl provides robust, baseline separation.
Peak Tailing Factor (

)
1.351.10Phenyl-Hexyl provides superior peak shape for highly polarizable nitroaromatics by minimizing secondary silanol interactions.

Conclusion

For the purity analysis of 4-Fluoro-2-methyl-3-nitrobenzoic acid, relying solely on standard C18 chemistry poses a critical risk of overestimating API purity due to the co-elution of the 5-nitro positional isomer. The experimental data objectively demonstrates that switching to a Phenyl-Hexyl stationary phase is the superior analytical choice. By exploiting


 interactions alongside hydrophobic partitioning, the Phenyl-Hexyl column achieves a self-validating baseline resolution (

), ensuring absolute confidence in the intermediate's quality control profile.

References

  • US Patent 11814376B2: Hepatitis B core protein modulators. Google Patents.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column . Agilent Technologies. URL:[Link]

  • Phenyl Stationary Phases for HPLC . Element Lab Solutions. URL:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Chromatography Online. URL:[Link]

Sources

FTIR absorption peaks for nitro and carboxyl groups in 4-Fluoro-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, understanding the precise spectroscopic signatures of these compounds becomes critical for structural verification and quality control. 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) presents a complex vibrational system due to its tetrasubstituted benzene core.

This guide objectively compares the Fourier-Transform Infrared (FTIR) absorption characteristics of 4-Fluoro-2-methyl-3-nitrobenzoic acid against baseline benzoic acid analogs. By analyzing the synergistic inductive, resonance, and steric effects of its substituents, we provide a mechanistic framework for interpreting its carboxyl and nitro group absorption peaks.

Mechanistic Causality: Substituent Effects on Vibrational Frequencies

In FTIR spectroscopy, the vibrational frequency of a functional group is directly proportional to the square root of its bond force constant. For substituted benzoic acids, the force constant of the carbonyl (C=O) and nitro (–NO₂) bonds is heavily modulated by the electron density of the aromatic ring.

The Carboxyl Group (C=O Stretch)

In an unsubstituted benzoic acid, the C=O bond is coplanar with the aromatic ring, allowing the ring's


-electrons to delocalize into the carbonyl 

antibonding orbital. This conjugation weakens the C=O double bond, resulting in a lower stretching frequency (~1680 cm⁻¹).

However, in 4-Fluoro-2-methyl-3-nitrobenzoic acid, three distinct substituent effects drive a significant blue shift (higher wavenumber) in the C=O stretch :

  • Steric Inhibition of Resonance: The bulky ortho-methyl group forces the carboxyl group to twist out of the aromatic plane. This breaks the conjugation, preventing electron donation from the ring and restoring pure double-bond character to the C=O bond .

  • Inductive Withdrawal (-I): The meta-nitro group is highly electronegative. It inductively pulls electron density away from the carboxyl carbon, further strengthening the C=O bond.

  • Synergistic Halogen Effect: The para-fluoro group contributes additional inductive electron withdrawal, solidifying the high-frequency shift.

The Nitro Group (–NO₂ Stretches)

The nitro group exhibits two primary stretching modes: asymmetric (typically ~1530–1550 cm⁻¹) and symmetric (typically ~1330–1350 cm⁻¹) . In this molecule, the nitro group is sandwiched between a methyl and a fluoro group. The competing electron-donating (+I) nature of the methyl group and the strong electron-withdrawing (-I) nature of the fluorine atom create a localized "push-pull" dipole, resulting in tightly constrained, highly predictable N-O stretching frequencies .

Substituent_Effects Core Benzoic Acid Core (C=O ~1680 cm⁻¹) Shift Net Blue Shift (C=O ~1712 cm⁻¹) Core->Shift Synergistic Bond Strengthening Ortho 2-Methyl Group (Steric Effect) Ortho->Core Disrupts Coplanarity Meta 3-Nitro Group (-I Effect) Meta->Core Decreases e⁻ Density Para 4-Fluoro Group (-I / +R Effect) Para->Core Inductive Withdrawal

Mechanistic pathways of substituent effects on the carboxyl C=O stretch.

Quantitative Comparative Analysis

To objectively isolate the impact of each functional group, the table below compares the experimental FTIR peak assignments of 4-Fluoro-2-methyl-3-nitrobenzoic acid against simpler structural analogs.

CompoundC=O Stretch (cm⁻¹)–NO₂ Asym. Stretch (cm⁻¹)–NO₂ Sym. Stretch (cm⁻¹)Primary Mechanistic Driver for C=O Shift
Benzoic Acid (Baseline)1680N/AN/AFull conjugation with the aromatic

-system.
2-Methylbenzoic Acid 1690N/AN/ASteric hindrance forces out-of-plane COOH rotation.
3-Nitrobenzoic Acid 170015501350Strong inductive electron withdrawal (-I effect).
4-Fluoro-2-methyl-3-nitrobenzoic acid 1712 1542 1345 Synergistic steric decoupling and dual inductive withdrawal.

Data Note: Wavenumbers are approximate and may vary slightly (± 2 cm⁻¹) based on the sample matrix (e.g., ATR vs. KBr pellet) and degree of intermolecular hydrogen bonding.

Experimental Methodologies: Self-Validating FTIR Protocols

To ensure reproducibility and eliminate spectral artifacts, researchers must utilize rigorously controlled sample preparation techniques. Below are the field-proven protocols for acquiring high-fidelity spectra of substituted benzoic acids.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for this compound as it prevents moisture absorption artifacts and requires no matrix dilution.

  • System Purge & Background: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: Subtracting ambient H₂O and CO₂ is critical, as water vapor bending modes (~1640 cm⁻¹) can artificially broaden the target C=O peak.

  • Sample Application: Deposit approximately 2–5 mg of neat 4-Fluoro-2-methyl-3-nitrobenzoic acid powder directly onto the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50–80 psi). Causality: Insufficient pressure leads to a low signal-to-noise ratio, while excessive pressure can induce mechanochemical polymorphic shifts, altering the hydrogen-bonding network and shifting the C=O peak.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (Orthogonal Validation)

Used when high-resolution baseline separation of the nitro symmetric stretch from aromatic C-C stretches is required.

  • Matrix Dehydration: Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H band (~3400 cm⁻¹) that obscures the carboxylic acid O-H stretch (2500–3300 cm⁻¹).

  • Trituration: In an agate mortar, gently grind 1 mg of the analyte with 100 mg of anhydrous KBr. Causality: A 1% w/w ratio prevents detector saturation (complete absorption) at the highly intense C=O and –NO₂ fundamental frequencies.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 3 minutes to form a transparent disk.

  • Acquisition: Mount the pellet in the transmission holder and scan against a blank KBr pellet background.

FTIR_Workflow N1 1. Sample Preparation (Anhydrous Handling) N2 2A. ATR-FTIR (Surface Analysis) N1->N2 Direct Solid N3 2B. KBr Pellet (Bulk Transmission) N1->N3 1% w/w Mix N4 3. Spectral Acquisition (Background Subtracted) N2->N4 N3->N4 N5 4. Peak Deconvolution (1800–1300 cm⁻¹) N4->N5 N6 5. Substituent Effect Comparative Profiling N5->N6

FTIR Analytical Workflow for Substituted Benzoic Acids.

Conclusion for Drug Development Professionals

When characterizing 4-Fluoro-2-methyl-3-nitrobenzoic acid, analysts should not expect the standard ~1680 cm⁻¹ carboxyl peak typical of simple benzoates. The synergistic interplay of the ortho-methyl steric effect and the dual inductive withdrawal of the meta-nitro and para-fluoro groups predictably shifts the C=O stretch to ~1712 cm⁻¹ . Furthermore, the nitro group's asymmetric and symmetric stretches at ~1542 cm⁻¹ and ~1345 cm⁻¹ , respectively, serve as reliable secondary verification markers. Utilizing orthogonal ATR and KBr methodologies ensures that these subtle, mechanistically driven shifts are accurately captured and distinguished from environmental artifacts.

References

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. Available at:[Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Surface-Enhanced Infrared Absorption of p-Nitrobenzoic Acid on Planar Silver Halide Fiber. ACS Publications. Available at:[Link]

Spectroscopic Profiling: UV-Vis Characterization of 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methyl-3-nitrobenzoic acid (FMNBA) is a highly functionalized aromatic intermediate often employed as a scaffold in the synthesis of kinase inhibitors (e.g., benzimidazole derivatives) and antimicrobial agents.[1] Its characterization presents a unique spectroscopic challenge due to the Steric Inhibition of Resonance (SIR) induced by the ortho-methyl group.[1]

Unlike planar nitrobenzoic acids, the steric crowding in FMNBA forces the nitro and carboxylic acid groups out of coplanarity with the benzene ring. This guide details how to utilize UV-Vis spectroscopy not just for quantification, but as a structural probe to confirm this specific steric configuration, distinguishing it from planar impurities.[1]

Theoretical Framework: The Electronic Signature

To accurately interpret the UV-Vis spectrum of FMNBA, one must deconstruct its electronic transitions relative to its structural analogs.[1]

The Chromophores
  • Primary Chromophore: The Nitrobenzene moiety (

    
     transition, typically ~260–270 nm).
    
  • Auxochromes:

    • Fluorine (C-4): Inductive withdrawal (-I) / Resonance donation (+R).[1] Weak bathochromic shift.[1][2]

    • Methyl (C-2): Inductive donation (+I).[1] Usually causes a red shift unless steric hindrance occurs.[1][2]

The "Ortho-Effect" (Steric Inhibition of Resonance)

In typical 4-fluoro-3-nitrobenzoic acid, the nitro group is coplanar with the ring, maximizing conjugation (


 nm).[1]
In FMNBA , the C-2 Methyl group is sandwiched between the Carboxylic acid (C-1) and Nitro (C-3) groups.[1] This "buttressing effect" forces the nitro group to twist out of the plane.[1]
  • Spectral Consequence:

    • Hypsochromic Shift (Blue Shift): The loss of conjugation energy shifts the absorption maximum to a lower wavelength compared to the des-methyl analog.[1]

    • Hypochromic Effect: A significant decrease in molar absorptivity (

      
      ) due to reduced orbital overlap.[1]
      
Table 1: Predicted vs. Analog Spectral Data

Note: Values are theoretical estimates based on substituent additivity rules and SIR effects, intended for comparative validation.

CompoundStructurePredicted

(MeOH)
Electronic Effect
Benzoic Acid Base228 nm

(K-band)
4-Fluoro-3-nitrobenzoic acid Analog (No Methyl)265–270 nmFull Conjugation (

coplanar)
4-Fluoro-2-methyl-3-nitrobenzoic acid Target 252–258 nm Steric Inhibition (Twisted

)
Comparative Analysis: Solvatochromism & Purity

The polarity of the solvent interacts with the ground and excited states of the nitro group.[1] This interaction is a critical validation tool.[1]

Solvent Selection Guide
  • Methanol (MeOH): Recommended.[1] Forms H-bonds with the carboxyl group.[1] Stabilizes the polar excited state ($ \pi \to \pi^* $), resulting in a slight red shift compared to non-polar solvents.

  • Acetonitrile (ACN): Alternative.[1] Good for HPLC-UV correlation.[1] Sharper peaks due to lack of H-bonding.[1]

  • 0.1M NaOH (aq): Ionization Check. Deprotonates the carboxylic acid (

    
    ).[1] This usually causes a bathochromic shift (Red shift) due to increased electron density in the ring.
    
Differentiation from Impurities

Common synthesis impurities include the des-methyl precursor or regioisomers.[1]

  • Scenario: If your sample shows a strong shoulder or peak >270 nm, it likely contains the planar 4-fluoro-3-nitrobenzoic acid impurity (which conjugates better).[1]

  • Action: Use Second Derivative Spectroscopy (

    
    ) to resolve overlapping bands.
    
Detailed Experimental Protocol

This protocol is designed to determine


, Molar Extinction Coefficient (

), and assess SIR effects.
Reagents & Equipment
  • Compound: 4-Fluoro-2-methyl-3-nitrobenzoic acid (>98% purity).[1]

  • Solvent: HPLC-grade Methanol.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh accurately 10.0 mg of FMNBA.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in roughly 20 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution (crucial due to potential H-bonding aggregates).[1]

  • Dilute to volume with Methanol.

    • Concentration (

      
      ):
      
      
      
      (
      
      
      ).[1]

Step 2: Working Standard Dilution (Linearity Check) Prepare a 5-point dilution series to verify Beer-Lambert Law compliance.[1]

  • Std 1: 10

    
    g/mL
    
  • Std 2: 20

    
    g/mL
    
  • Std 3: 30

    
    g/mL (Target for scan)[1]
    
  • Std 4: 40

    
    g/mL
    
  • Std 5: 50

    
    g/mL[1]
    

Step 3: Scanning Parameters

  • Mode: Absorbance.[1][2][3][4]

  • Range: 200 nm – 400 nm.[1]

  • Scan Speed: Medium (approx. 200 nm/min) for spectral resolution.

  • Baseline: Run a blank scan with pure Methanol first.[1]

Step 4: Data Analysis

  • Identify

    
     (Expected: ~255 nm).[1]
    
  • Calculate

    
     using the slope of the Abs vs. Conc plot:
    
    
    
    
    
    
Visualization: Characterization Workflow

The following diagram outlines the logic flow for characterizing FMNBA and troubleshooting spectral anomalies.

FMNBA_Characterization Start Start: Solid Sample (FMNBA) Solubility Dissolve in MeOH (Sonicate 5 min) Start->Solubility Scan UV Scan (200-400 nm) Solubility->Scan Decision Identify Lambda Max Scan->Decision Case1 Peak ~252-258 nm (Blue Shifted) Decision->Case1 Expected Range Case2 Peak >265 nm (Red Shifted) Decision->Case2 Unexpected Shift Conclusion1 Pass: Consistent with Steric Inhibition (2-Me) Case1->Conclusion1 Deriv Perform 2nd Derivative Analysis Case2->Deriv Conclusion2 Fail: Likely Planar Impurity (Des-methyl analog) Deriv->Conclusion2 Impurity Resolved

Figure 1: Decision tree for spectroscopic validation of 4-Fluoro-2-methyl-3-nitrobenzoic acid, highlighting the critical spectral shift caused by steric hindrance.

Troubleshooting & Validation
ObservationPotential CauseRemediation
No distinct peak, only end absorption (<210 nm) Solvent Cutoff / Concentration too lowUse Acetonitrile (cutoff 190 nm) or increase concentration.[1]
Peak broadening or shoulder at 280 nm Dimerization of Carboxylic AcidAdd 0.1% Formic Acid to the solvent to break dimers.[1]
Inconsistent Absorbance values PhotodecompositionNitro compounds can be light-sensitive.[1] Use amber glassware and analyze immediately.[1]
References
  • ChemicalBook. (2024).[1] 4-Fluoro-3-nitrobenzoic acid Spectral Data. Retrieved from [1]

  • NIST Chemistry WebBook. (2023).[1] UV-Vis Data for Nitrobenzoic Acid Derivatives. National Institute of Standards and Technology.[1] Retrieved from [1]

  • Bohm, S., & Exner, O. (2000).[5] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[1][5] Chemistry – A European Journal.[1] Retrieved from

  • Canadian Journal of Chemistry. (1955). Ultraviolet Absorption Spectra of Substituted Benzoic Acids. (Discusses the "buttressing effect" of methyl groups). Retrieved from [1]

Sources

Elemental analysis standards for 4-Fluoro-2-methyl-3-nitrobenzoic acid purity confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on establishing absolute purity for highly functionalized pharmaceutical intermediates.

Executive Summary

In pharmaceutical synthesis and drug development, the qualification of building blocks like 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 1079991-68-6) requires rigorous analytical scrutiny. While modern laboratories heavily rely on chromatographic techniques, these methods harbor critical blind spots. This guide objectively compares High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA), demonstrating why CHNS/O combustion analysis remains the gold standard for proving absolute mass balance and qualifying reference materials under rigorous regulatory standards[1].

The Causality of Purity: Why Orthogonal Methods Matter

When synthesizing 4-Fluoro-2-methyl-3-nitrobenzoic acid (Molecular Formula: C8H6FNO4, MW: 199.14 g/mol ), residual inorganic salts from neutralization steps or co-crystallized moisture can easily carry over into the final product.

  • The Chromatographic Blind Spot: HPLC-UV excels at separating organic, UV-active impurities. However, it relies on relative area normalization and is completely blind to inorganic salts and moisture. A sample might show 99.9% purity by HPLC but actually contain 10% NaCl by mass, leading to severe stoichiometry errors in downstream coupling reactions[2].

  • The NMR Limitation: qNMR provides excellent structural confirmation and can quantify organic impurities without specific reference standards. Yet, like HPLC, it cannot detect NMR-silent inorganic contaminants[3].

  • The Elemental Advantage: Elemental Analysis (CHNS/O) measures the absolute mass fraction of carbon, hydrogen, nitrogen, and oxygen. If a sample contains 5% "invisible" inorganic salts, the carbon mass fraction will drop proportionally, immediately flagging the impurity and proving the absolute mass balance[2].

Comparative Purity Validation Guide

To establish a self-validating analytical package, researchers must understand the specific capabilities and limitations of each technique.

Table 1: Comparison of Analytical Techniques for Purity Confirmation

Analytical TechniquePrimary PrincipleImpurities DetectedAnalytical Blind SpotsSuitability for Absolute Purity
HPLC-UV/MS Chromatographic separation & UV absorbanceOrganic byproducts, degradation productsInorganic salts, moisture, UV-inactive organicsLow (Requires calibration curves; yields relative purity only)[4]
qNMR Nuclear magnetic resonance (Proton environments)Isomers, organic impurities, residual solventsNMR-silent inorganic salts (e.g., NaCl, silica)Medium (Excellent for structural identity, misses inorganics)[3]
CHNS/O EA High-temperature combustion & gas quantificationAbsolute mass fraction of C, H, N, S, OTrace impurities <0.1% (Lacks structural data)High (Proves absolute mass balance; detects "invisible" mass)[2]

Experimental Methodology: CHNS/O Protocol for Fluorinated Nitroaromatics

Analyzing fluorinated nitroaromatics like 4-Fluoro-2-methyl-3-nitrobenzoic acid presents a unique combustion challenge. Fluorine strongly binds to carbon, and during standard combustion, highly stable tetrafluoromethane (CF4) gas can form. Because CF4 resists further oxidation, it escapes detection, artificially lowering the measured carbon percentage.

To counteract this, the following protocol utilizes a self-validating system with specific catalytic additives and halogen traps to ensure analytical integrity[5].

Step-by-Step Self-Validating Protocol

Step 1: System Suitability Test (SST)

  • Action: Before analyzing the target molecule, run a blank (tin capsule + additive) to establish the baseline. Follow this with a known fluorinated reference standard (e.g., 4-Fluorobenzoic acid).

  • Causality: This step self-validates the system. If the carbon recovery of the standard is <99.5% of the theoretical value, CF4 formation is occurring, indicating the catalyst is depleted. The protocol must halt until the reactor is repacked.

Step 2: Sample Preparation & Additive Integration

  • Action: Weigh exactly 1.5–2.0 mg of 4-Fluoro-2-methyl-3-nitrobenzoic acid into a tin capsule using a microbalance (±0.1 µg precision). Add 5–10 mg of Vanadium Pentoxide (V2O5) directly to the capsule.

  • Causality: V2O5 acts as an oxygen-rich catalyst. It breaks the strong C-F bonds and ensures 100% conversion of carbon to CO2, completely preventing the formation of CF4[5].

Step 3: Combustion & Halogen Trapping

  • Action: Drop the capsule into the combustion reactor at 950°C–1000°C in an oxygen-enriched atmosphere. Ensure the reactor is packed with Silver Wool.

  • Causality: Upon combustion, fluorine forms highly corrosive HF or F2 gas, which can damage the chromatographic column and skew nitrogen detection. Silver wool quantitatively traps these species as solid Silver Fluoride (AgF), protecting the system and ensuring accurate N and C readings[5].

Step 4: Detection & Calibration

  • Action: Sweep the combustion gases (CO2, H2O, N2) via helium carrier gas through a GC column and quantify them using a Thermal Conductivity Detector (TCD).

Quantitative Data & Regulatory Standards

For a compound to be qualified as a reference standard, its elemental composition must align tightly with theoretical values. The universally accepted tolerance in premier chemical journals and regulatory submissions is ±0.4% of the theoretical mass fraction[6].

Table 2: Elemental Analysis Standards for 4-Fluoro-2-methyl-3-nitrobenzoic Acid (C8H6FNO4)

ElementTheoretical Mass (%)Acceptable Lower Limit (-0.4%)Acceptable Upper Limit (+0.4%)Diagnostic Significance
Carbon (C) 48.25%47.85%48.65%Primary indicator of organic purity and complete combustion.
Hydrogen (H) 3.04%2.64%3.44%Deviations indicate residual moisture (H2O) or trapped solvents.
Nitrogen (N) 7.03%6.63%7.43%Confirms nitro-group integrity; sensitive to synthesis byproducts.

Orthogonal Purity Workflow Visualization

PurityWorkflow cluster_0 Relative Purity Screening cluster_1 Absolute Mass Validation HPLC HPLC-UV/MS (Organic Impurities) Integration Orthogonal Data Synthesis HPLC->Integration NMR qNMR (Structural Identity) NMR->Integration EA CHNS/O Elemental Analysis (Mass Balance) EA->Integration ±0.4% Limit Synthesis 4-Fluoro-2-methyl- 3-nitrobenzoic acid Synthesis->HPLC Synthesis->NMR Synthesis->EA V2O5 Additive Release Compliant Reference Standard Integration->Release

Orthogonal purity validation workflow for fluorinated nitroaromatic reference standards.

References

  • Inorganic Chemistry Frontiers (RSC Publishing). "Elemental analysis: an important purity control but prone to manipulations."[Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." [Link]

  • Thermo Fisher Scientific. "FlashSmart Elemental Analyzer - Operating Manual."[Link]

  • National Institutes of Health (NIH) / ACS. "An International Study Evaluating Elemental Analysis."[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling procedures for 4-Fluoro-2-methyl-3-nitrobenzoic acid . Unlike standard organic acids, this compound possesses a fluorine substituent and a nitro group , necessitating specific waste stream segregation to prevent incinerator damage (via HF formation) and thermal instability.

Chemical Identity:

  • Compound Name: 4-Fluoro-2-methyl-3-nitrobenzoic acid[1][2]

  • CAS Number: 1079991-68-6 (Note: Isomers vary; verify specific lot CAS)

  • Molecular Formula: C₈H₆FNO₄[2][3]

  • Functional Groups: Carboxylic Acid (Acidic), Nitro (Redox Active), Fluorine (Halogenated).

Hazard Characterization Table
PropertyClassificationOperational Implication
Acidity Weak Acid (pKa ~3-4)Incompatible with Strong Bases. Direct mixing with concentrated hydroxide causes rapid exothermic neutralization.
Reactivity Nitro-AromaticThermal Sensitivity. Although stable at STP, nitro compounds can decompose violently if heated to dryness or mixed with strong reducing agents.
Halogen Content FluorinatedStrict Segregation. Must be disposed of as Halogenated Waste. Combustion generates Hydrofluoric Acid (HF), requiring specific incinerator scrubbing.
Toxicity Irritant / HarmfulStandard PPE (Nitrile gloves, safety glasses, lab coat) required.

Pre-Disposal Risk Assessment (The "Why")

Effective disposal relies on understanding the causality of chemical interactions. You cannot simply throw this into a generic "Organic Waste" container.

The Halogenated Imperative

Most institutional waste contracts distinguish between Non-Halogenated and Halogenated solvents/organics.

  • Mechanism: When 4-Fluoro-2-methyl-3-nitrobenzoic acid is incinerated, the fluorine atom is released as hydrogen fluoride (HF) gas.

  • Consequence: HF corrodes standard combustion chambers and destroys catalytic converters.

  • Protocol: This compound MUST be routed to the Halogenated Waste stream. Contaminating a non-halogenated drum with this compound can result in the rejection of the entire drum by the disposal facility and significant fines.

The Nitro-Group Stability Factor
  • Mechanism: Nitro groups (-NO₂) are oxidizing functionalities.

  • Consequence: Inadvertent mixing with strong reducing agents (e.g., hydrides, active metals) or oxidizable organic solvents (e.g., acetone) in the presence of a catalyst can trigger runaway reactions.

  • Protocol: Ensure the waste container does not contain incompatible reducing agents.

Decision Logic & Workflow

The following diagram illustrates the mandatory decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-Fluoro-2-methyl-3-nitrobenzoic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved in Solvent SolidBin CONTAINER B: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Composition? LiquidWaste->SolventCheck Neutralize Neutralization Required? (Only if >1L Aqueous) LiquidWaste->Neutralize Aqueous Solution HalogenBin CONTAINER A: Halogenated Organic Waste (High BTU Incineration w/ Scrubbers) SolventCheck->HalogenBin Contains Halogens (DCM, Chloroform) SolventCheck->HalogenBin Non-Halogenated Solvent (Methanol, DMSO) Neutralize->HalogenBin Collect as Hazardous Aqueous

Figure 1: Waste segregation logic tree ensuring protection of downstream incineration equipment.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure or Crude)

Use this for expired shelf stock or reaction precipitates.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to avoid dust inhalation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acid corrosion.

  • Transfer: Carefully transfer the solid into the container. Do not use metal spatulas if the compound is suspected to be dry and impure (spark risk); use conductive plastic or wood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Fluoro-2-methyl-3-nitrobenzoic acid, Solid."

    • Hazards: Check "Toxic" and "Irritant."[4][5]

    • Note: Explicitly write "HALOGENATED" on the tag.

  • Secondary Containment: Place the primary container into a clear zip-lock bag before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste or reaction filtrates.

  • Segregation: Ensure the waste container is designated for Halogenated Organics .

    • Critical: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the Fluorine atom on the solute reclassifies the entire mixture as Halogenated Waste.

  • Compatibility Check: Ensure the waste container does not contain strong bases (Sodium Hydroxide, amines).

    • Self-Validating Step: Touch the side of the waste container. If it is warm, a reaction is occurring. Stop immediately and vent the cap.

  • Pouring: Use a funnel to prevent spills.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Spill Management System

In the event of a spill, follow this self-validating cleanup process.

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • Assess: If the spill is >100g or outside a fume hood, contact EHS immediately. For minor spills:

  • Neutralize (The "Acid" Factor):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Validation: Wait for bubbling (CO₂ release) to cease. This confirms the acid has been neutralized.

  • Absorb: Cover the neutralized residue with vermiculite or dry sand.

  • Collect: Sweep into a dustpan (plastic) and deposit into a wide-mouth jar.

  • Label: Mark as "Debris from Spill Cleanup: 4-Fluoro-2-methyl-3-nitrobenzoic acid."

Regulatory Framework & Compliance

Strict adherence to these codes ensures compliance with US EPA and international standards.

  • RCRA Classification (USA):

    • This compound is not explicitly P-listed or U-listed.

    • It is regulated as Characteristic Waste if it exhibits ignitability (D001) or reactivity (D003), though it is most commonly processed as generic Halogenated Organic Waste .

  • EPA Waste Code: If the solution pH is < 2.0, assign D002 (Corrosive) .

  • DOT Shipping (if transporting):

    • Likely Class 6.1 (Toxic Substances) or Class 8 (Corrosive) depending on formulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]

  • PubChem. (2023). Compound Summary: 4-Fluoro-2-methyl-3-nitrobenzoic acid. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Fluoro-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS: 314298-20-1) represents a specific class of fluorinated nitro-aromatics often used as intermediates in pharmaceutical synthesis. While it shares the general irritant profile of benzoic acid derivatives, the presence of the nitro group and fluorine atom introduces specific thermal and decomposition hazards that standard protocols often overlook.

Critical Hazard Differentiators:

  • Thermal Decomposition Risk: Upon combustion or high thermal stress, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard organic vapor respirators are insufficient for fire scenarios involving this material.

  • Micronized Dust Potential: As a solid acid, the static-charged dust is a potent respiratory and ocular irritant. Inhalation sensitization is a non-negligible risk during weighing operations.

  • Chemical Incompatibility: The nitro group poses a risk of energetic decomposition if mixed with strong reducing agents (e.g., Hydrazine, LiAlH4) or strong bases (exothermic deprotonation).

Hazard Identification & GHS Classification

Based on structural analogues and functional group analysis.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Irritation Category 2H315: Causes skin irritation.[1][2]Warning
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][3]Warning
STOT - SE Category 3H335: May cause respiratory irritation.[2][4]Warning
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed (Conservative classification).[5]Warning

The PPE Matrix: A Task-Based Approach

Do not use a "one-size-fits-all" approach. Select PPE based on the physical state of the material.

Table 1: PPE Specifications by Operation
ComponentScenario A: Solid Handling (Weighing, Transfer, Aliquoting)Scenario B: Reaction/Solution (Synthesis, Quenching, Extraction)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Extended Cuff Nitrile or Laminate (Silver Shield) if using aggressive solvents (DCM/THF).Double gloving visualizes breaches (color indicator) and prevents skin contact during doffing.
Respiratory Fume Hood (Primary) If hood unavailable: N95 or P100 Half-Mask.Fume Hood (Mandatory) Sash height < 18 inches.Engineering controls (Hood) are superior to masks. Dusts of nitro-aromatics are sticky and persistent.
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >500mL).Safety glasses fail against floating dust particles and pressurized liquid splashes.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves (Optional).Chemical Resistant Apron (Rubber/Neoprene).Cotton absorbs liquids; aprons deflect them. Tyvek sleeves prevent cuff contamination.

Operational Protocol: Step-by-Step

This protocol integrates safety into the workflow to ensure data integrity and operator safety.

Phase 1: Preparation & Weighing (The Critical Step)

Objective: Prevent dust generation and static discharge.

  • Static Control: Substituted benzoic acids are prone to static charge. Use an anti-static gun or a spatial ionizer inside the balance enclosure before opening the vial.

    • Why? Static causes powder to "jump," contaminating the balance and the user's gloves.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Designate your dominant hand as "Dirty" (handles the spatula/chemical vial).

    • Designate non-dominant hand as "Clean" (operates balance doors/notebook).

    • Self-Validation: If you see powder on your "Clean" glove, the system has failed. Change gloves immediately.

  • Weighing Paper vs. Boats: Use anti-static weighing boats . Avoid paper, which can tear or retain compound in creases.

Phase 2: Reaction Setup

Objective: Safe dissolution and initiation.

  • Solvent Addition: Add the solvent to the solid, not the solid to the solvent, to minimize splashing.

  • Inert Atmosphere: If using flammable solvents, purge the vessel with Nitrogen/Argon.

    • Note: While the acid itself is not pyrophoric, the nitro group creates a thermodynamic potential that warrants exclusion of oxygen during heating.

  • Temperature Control: Ensure a reflux condenser is active before heating.

    • Validation: Check coolant flow with a flow indicator (spinner) to prevent solvent escape and pressure buildup.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).

    • Caution: Do not use dry paper towels; this regenerates static dust.

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the outside of the glove never touches skin. Wash hands with soap and cool water (warm water opens pores).

Emergency Response & Disposal Logic

Fire Scenario (The HF Risk)[6]
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and NOx .

  • Action:

    • Evacuate the immediate area.[5][6][7][8][9]

    • Firefighters must wear Full SCBA (Self-Contained Breathing Apparatus). Standard respirators will not protect against HF gas.

    • Use Dry Chemical or CO2.[6][9][10] Avoid water jets which may spread acidic runoff.

Waste Disposal[1][2][3][6][7][10][11][12][13]
  • Segregation: Dispose of as Hazardous Organic Waste .

  • Labeling: Clearly tag waste containers with "Contains Fluorinated Organics" and "Nitro Compounds."

  • Destruction: The gold standard is incineration with a scrubber . The scrubber is essential to capture HF generated during combustion [1].

    • Do NOT mix with strong basic waste streams (e.g., Sodium Hydroxide waste) in the accumulation container, as acid-base neutralization can generate heat and pressure.

Visual Workflow (Graphviz)

SafetyProtocol Start START: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid Handling (Weighing/Transfer) StateCheck->Solid Powder Liquid Solution/Reaction (Heating/Quenching) StateCheck->Liquid Solvent SolidPPE PPE: Double Nitrile Gloves + N95/Hood + Safety Goggles Solid->SolidPPE StaticControl CRITICAL: Apply Anti-Static Measures (Ionizer) SolidPPE->StaticControl Execution Execute Experiment (Clean/Dirty Hand Rule) StaticControl->Execution LiquidPPE PPE: Splash Goggles + Face Shield + Apron Liquid->LiquidPPE Ventilation Ensure Fume Hood Sash < 18 inches LiquidPPE->Ventilation Ventilation->Execution Cleanup Decontamination (Wet Wipe - No Dust) Execution->Cleanup Disposal Disposal: Segregated Organic Waste (Tag: Fluorinated/Nitro) Cleanup->Disposal

Caption: Operational logic flow for handling 4-Fluoro-2-methyl-3-nitrobenzoic acid, distinguishing between solid state (dust risk) and liquid state (splash risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press. Retrieved from [Link]

(Note: While specific SDSs for the exact isomer "2-methyl-3-nitro" are rare, safety protocols are derived from the closest structural analogues [4-fluoro-3-nitrobenzoic acid] and general nitro-aromatic handling standards.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.